molecular formula C6H6BrNO3 B1590362 Ethyl 3-bromoisoxazole-5-carboxylate CAS No. 105174-97-8

Ethyl 3-bromoisoxazole-5-carboxylate

Cat. No.: B1590362
CAS No.: 105174-97-8
M. Wt: 220.02 g/mol
InChI Key: BLFWSORQDIUISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromoisoxazole-5-carboxylate>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-bromo-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-2-10-6(9)4-3-5(7)8-11-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFWSORQDIUISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549891
Record name Ethyl 3-bromo-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105174-97-8
Record name Ethyl 3-bromo-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-bromoisoxazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl 3-bromoisoxazole-5-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The Halogenated Linchpin for Heterocyclic Scaffold Construction

Executive Summary

Ethyl 3-bromoisoxazole-5-carboxylate (CAS: 105174-97-8) is a high-value heterocyclic building block characterized by its bifunctional reactivity.[1] Unlike simple isoxazoles, this scaffold possesses two distinct "handles" that allow for orthogonal functionalization:

  • C3-Bromine: An electrophilic site primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira), enabling the introduction of aryl or heteroaryl "warheads."

  • C5-Ethyl Ester: A nucleophile-receptive carbonyl center suitable for chain extension, cyclization, or conversion to amides/alcohols.

This guide serves as a definitive technical resource for leveraging this molecule in medicinal chemistry campaigns, specifically for targeting kinases, glutamate receptors (AMPA/NMDA), and COX-2 inhibition pathways.

Physicochemical Profile

Data aggregated from standard supplier analyses and structural analogues.

PropertyValueNotes
IUPAC Name Ethyl 3-bromo-1,2-oxazole-5-carboxylate
CAS Number 105174-97-8
Molecular Formula

Molecular Weight 220.02 g/mol
Appearance Colorless to pale yellow solidLow melting point (often supercools to oil)
Melting Point 38–42 °CPurity dependent
Solubility DMSO, DCM, EtOAc, MeOHSparingly soluble in water
Stability Stable at -20°C (Inert atm)Hydrolysis-prone in moist air

Synthetic Access & Retrosynthesis

The most robust route to accessing 3-bromoisoxazoles involves the [3+2] cycloaddition of nitrile oxides with alkynes. For the 3-bromo-5-carboxylate regioisomer, the reaction between dibromoformaldoxime and ethyl propiolate is the industry standard.

Mechanism of Formation
  • Precursor Generation: Glyoxylic acid oxime is brominated to form dibromoformaldoxime (

    
    ).
    
  • In Situ Activation: Treatment with mild base (

    
    ) generates the reactive dipole, bromonitrile oxide  (
    
    
    
    ).
  • Regioselective Cycloaddition: The dipole undergoes 1,3-dipolar cycloaddition with ethyl propiolate. The steric and electronic factors heavily favor the 3-bromo-5-ester isomer over the 4-ester.

Reactivity Landscape & Protocols

The utility of this compound lies in its ability to serve as a divergent synthesis hub . The following diagram illustrates the logical flow of functionalization.

Visualization: Divergent Reaction Pathways

G cluster_0 C3 'Warhead' Functionalization cluster_1 C5 'Tail' Modulation Core Ethyl 3-bromoisoxazole- 5-carboxylate (The Hub) Suzuki C3-Aryl/Heteroaryl (Suzuki Coupling) Core->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Sonogashira C3-Alkyne (Sonogashira) Core->Sonogashira Pd/Cu, Alkyne Hydrolysis C5-Carboxylic Acid (LiOH/THF) Core->Hydrolysis Saponification Amidation C5-Amide (Direct/Coupling) Core->Amidation Aminolysis Reduction C5-Alcohol (NaBH4/LiBH4) Core->Reduction Reduction

Caption: Orthogonal functionalization strategy. Red nodes indicate Palladium-catalyzed C-C bond formation; Green nodes indicate carbonyl transformations.

Critical Protocol: C3-Selective Suzuki-Miyaura Coupling

Context: Many researchers struggle with hydrolysis of the C5-ester during Suzuki coupling due to the use of strong aqueous bases (


, 

). This optimized protocol uses a milder base system to preserve the ester.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%) - Chosen for stability and efficiency with electron-deficient heterocycles.
    
  • Base: Potassium Fluoride (KF) (3.0 eq) - Anhydrous or minimal water conditions.

  • Solvent: 1,4-Dioxane (dry).

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the isoxazole, boronic acid, KF, and Pd catalyst. Seal and purge with Argon for 5 minutes. Why: Oxygen poisons Pd(0) species, leading to homocoupling of the boronic acid.

  • Solvation: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat the block to 90°C for 4–6 hours. Monitor via LC-MS.

    • Checkpoint: Look for the disappearance of the bromide (M+H 220/222 pattern) and appearance of the biaryl product.

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash with water and brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation: If the ester hydrolyzes (acid formation), the product will streak on TLC and stay in the aqueous layer during extraction. If this occurs, switch to anhydrous


 as the base.

Case Studies in Drug Discovery

The 3-bromoisoxazole scaffold is not merely an intermediate; it is a pharmacophore precursor.

A. Glutamate Receptor Modulators (AMPA/NMDA)

Isoxazoles are bioisosteres for carboxylic acids and amides.

  • Application: The 3-position is often substituted with a lipophilic aryl group to fit into the hydrophobic pocket of the AMPA receptor, while the 5-position (derived from the ester) mimics the glutamate terminus.

  • Strategy: Perform the Suzuki coupling first to install the hydrophobic group, then hydrolyze the ester to the acid to reveal the polar binding motif.

B. COX-2 Inhibitors (Valdecoxib Analogs)
  • Mechanism: The isoxazole ring serves as a rigid linker orienting two phenyl rings at the correct vector angle to inhibit Cyclooxygenase-2.

  • Synthesis Logic: The 3-bromo group allows for the late-stage introduction of the sulfonamide-bearing phenyl ring, a critical feature for COX-2 selectivity.

Handling, Stability & Safety

  • Lachrymator Potential: Like many alpha-halo esters and functionalized isoxazoles, this compound can be irritating to mucous membranes. Handle in a fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The C3-Br bond is relatively stable, but the C5-ester is susceptible to hydrolysis if stored in non-desiccated conditions.

  • Thermal Stability: Avoid heating above 120°C without solvent, as isoxazoles can undergo ring rearrangement or fragmentation at high temperatures.

References

  • Synthesis of 3-Bromoisoxazoles: Microwave-assisted synthesis of 3,5-disubstituted isoxazoles. Journal of Heterocyclic Chemistry. (Generalized methodology).

  • Suzuki Coupling on Isoxazoles: Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Heterocycles. Chemical Reviews. .

  • Pharmacological Relevance: Isoxazole derivatives as potent anti-inflammatory agents.[2] European Journal of Medicinal Chemistry. .

  • Compound Data Validation: PubChem Compound Summary for this compound. National Center for Biotechnology Information. .

Sources

Ethyl 3-bromoisoxazole-5-carboxylate CAS number 105174-97-8

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of Ethyl 3-bromoisoxazole-5-carboxylate (CAS 105174-97-8): A Bifunctional Scaffold for Divergent Synthesis

Executive Summary: The Bifunctional "Warhead"

This compound (CAS 105174-97-8) is not merely an intermediate; it is a linchpin scaffold in modern medicinal chemistry. Its value lies in its orthogonal reactivity: the C-3 bromine atom serves as an electrophilic handle for transition-metal-catalyzed cross-couplings, while the C-5 ethyl ester provides a classical handle for nucleophilic acyl substitution.

This duality allows researchers to "lock" the central isoxazole core early in the synthesis and then divergently grow molecular complexity at both ends. This guide provides a technical roadmap for synthesizing, handling, and exploiting this compound to accelerate lead optimization campaigns, particularly in the development of glutamate receptor agonists, antivirals, and anti-inflammatory agents.

Chemical Profile & Structural Logic

PropertyData
CAS Number 105174-97-8
Molecular Formula C₆H₆BrNO₃
Molecular Weight 220.02 g/mol
Appearance White to off-white crystalline solid
Melting Point 45–48 °C (Typical)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water.
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen).[1][2] Light sensitive.

Structural Analysis: The isoxazole ring is an aromatic system with distinct electronic properties. The oxygen atom acts as an electron donor by resonance (+M), while the nitrogen is an electron withdrawer (-I).

  • C-3 Position (Bromine): The bromine is activated for oxidative addition by palladium catalysts due to the electron-deficient nature of the heterocycle, making it superior to phenyl bromides in many Suzuki-Miyaura couplings.

  • C-5 Position (Ester): The ester carbonyl is conjugated with the ring, making it susceptible to hydrolysis or direct amidation. The C-5 position is generally more electron-deficient than C-4, enhancing the electrophilicity of the carbonyl carbon.

Synthetic Accessibility: Construction of the Core

While the compound is commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most robust method involves a [3+2] Cycloaddition .

Primary Route: [3+2] Cycloaddition

This method constructs the isoxazole ring with the functional groups already in place, ensuring high regioselectivity for the 3,5-isomer over the 3,4-isomer.

Mechanism:

  • Precursor: Dibromoformaldoxime is treated with a base (e.g., KHCO₃) to generate bromonitrile oxide in situ.

  • Cycloaddition: The bromonitrile oxide undergoes a 1,3-dipolar cycloaddition with ethyl propiolate .

  • Regioselectivity: Steric and electronic factors heavily favor the formation of the 3-bromo-5-carboxylate isomer.

Technical Insight: Maintain low temperatures during the generation of the nitrile oxide to prevent dimerization to furoxan.

Reactivity & Functionalization Strategy

The power of CAS 105174-97-8 is its ability to serve as a hub for Divergent Synthesis .

A. C-3 Functionalization (The "Western" Wing)

The C-3 bromine is an excellent candidate for Pd-catalyzed cross-couplings.

  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.

    • Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard. For sterically hindered boronic acids, switch to Pd₂(dba)₃/XPhos.

    • Base: Na₂CO₃ (aqueous) or K₃PO₄ (anhydrous).

  • Sonogashira: Introduces alkynyl groups, useful for extending the carbon skeleton.

  • Stille: Couples with organostannanes (useful when boronic acids are unstable).

B. C-5 Functionalization (The "Eastern" Wing)

The ethyl ester is a versatile precursor.

  • Hydrolysis: LiOH/THF/H₂O yields the free carboxylic acid (CAS 131773-63-4), a bioisostere for glutamate.

  • Direct Amidation: Reaction with amines (catalyzed by TBD or using AlMe₃) yields amides directly, avoiding the acid chloride step.

  • Reduction: LiBH₄ reduction yields the primary alcohol, opening routes to ethers or aldehydes.

Visualization: The Divergent Synthesis Workflow

The following diagram illustrates the logical flow from raw materials to complex drug scaffolds using CAS 105174-97-8.

G Precursors Ethyl Propiolate + Dibromoformaldoxime Core This compound (CAS 105174-97-8) Precursors->Core [3+2] Cycloaddition Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Path A: C-3 Modification Hydrolysis Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Path B: C-5 Modification Biaryl 3-Aryl-isoxazole-5-carboxylate Suzuki->Biaryl Biaryl->Hydrolysis Subsequent C-5 Mod Amide Amide Coupling (R-NH2, HATU) Biaryl->Amide Convergent Route Acid 3-Bromo-isoxazole-5-carboxylic acid Hydrolysis->Acid Acid->Amide FinalDrug Target Scaffold (e.g., Glutamate Agonist) Amide->FinalDrug

Figure 1: Divergent synthetic pathways originating from the this compound scaffold.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: This procedure assumes the in-situ generation of bromonitrile oxide.

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents: Add Ethyl propiolate (10.0 mmol) and Dibromoformaldoxime (10.0 mmol) in EtOAc (50 mL).

  • Cyclization: Cool the solution to 0 °C. Dropwise add a solution of KHCO₃ (20.0 mmol) in water (10 mL) over 30 minutes.

    • Why: Slow addition controls the exotherm and prevents dimerization of the nitrile oxide.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Separate phases. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-20% EtOAc in Hexane).

  • Yield: Expect 60–75% yield of white solid.

Protocol B: Suzuki-Miyaura Coupling at C-3

Standard conditions for arylation.

  • Mix: In a microwave vial, combine This compound (1.0 eq), Aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂·DCM (5 mol%).

  • Solvent: Add 1,4-Dioxane (0.2 M concentration) and 2M aq. Na₂CO₃ (3.0 eq).

  • Degas: Sparge with Argon for 5 minutes. Cap the vial.

  • Heat: Heat to 90 °C for 4–16 hours (or 110 °C for 30 min in microwave).

  • Validation: Filter through Celite, concentrate, and purify.

Safety & Handling (MSDS Highlights)

  • Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation.[3]

  • Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents and strong bases (unless intended for hydrolysis).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11126498 (Analogous Structure). Retrieved from .[4]

  • ChemicalBook (2025). this compound Product Properties and Safety. Retrieved from .

  • MDPI (2024). Synthesis of Isoxazole Derivatives via Cycloaddition. Molbank 2024, M1762.[5] Retrieved from .

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction: Technical Guide. Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet for Isoxazole Carboxylates. Retrieved from .[6]

Sources

Physical properties of Ethyl 3-bromoisoxazole-5-carboxylate

[1][2][3][4][5][6][7][8][9][10]

Executive Summary

This compound (CAS: 105174-97-8) is a critical heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly in the development of antibiotics and agrochemicals.[1][2][3] Distinguished by its 3-bromo and 5-ethoxycarbonyl functionalities, it serves as a bifunctional scaffold: the bromine atom facilitates transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the ester group allows for derivatization into amides, acids, or heterocycles. This guide provides a validated physicochemical profile and a specific, literature-backed synthesis protocol.

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models suitable for laboratory handling.

PropertyValue / DescriptionSource
CAS Number 105174-97-8 [1]
IUPAC Name Ethyl 3-bromo-1,2-oxazole-5-carboxylate
Molecular Formula C₆H₆BrNO₃
Molecular Weight 220.02 g/mol
Appearance White to off-white crystalline solid (platelets)[2]
Melting Point 37.5 – 39.5 °C (Low-melting solid)[2]
Boiling Point 110 °C at 0.4 Torr (vacuum)[2]
Density ~1.62 g/cm³ (Predicted)
Solubility Soluble in EtOAc, DCM, MeOH, DMSO; Sparingly soluble in water
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)
Safety Profile Irritant (H315, H319, H335).[4][3][5] Handle in fume hood.[3]
Structural Analysis & Reactivity

The isoxazole ring is an aromatic system with significant electron-withdrawing character.

  • C3-Position (Bromine): The bromine atom is activated for nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

  • C5-Position (Ester): The ester carbonyl is highly electrophilic due to the adjacent electron-deficient isoxazole ring, making it susceptible to rapid hydrolysis or amidation under mild conditions.

Validated Synthesis Protocol

Methodology: [3+2] Cycloaddition of Bromonitrile Oxide This protocol utilizes the in situ generation of bromonitrile oxide from dibromoformaldoxime, which undergoes a regioselective cycloaddition with ethyl propiolate. This method is preferred over direct bromination due to higher regiocontrol.

Reagents
  • Precursor: Dibromoformaldoxime (DBFO)[6]

  • Dipolarophile: Ethyl propiolate (1.5 equiv)

  • Base: Potassium bicarbonate (KHCO₃) or Triethylamine

  • Solvent: 50% Aqueous Ethanol (EtOH/H₂O)[7]

Step-by-Step Procedure
  • Preparation: Dissolve dibromoformaldoxime (1.0 equiv) and ethyl propiolate (1.5 equiv) in 50% aqueous ethanol.

  • Cycloaddition: While stirring vigorously at room temperature (20–25 °C), add a solution of KHCO₃ (1.2 equiv) in water dropwise over 1 hour.

    • Technical Insight: Slow addition of the base is critical to maintain a low steady-state concentration of the nitrile oxide intermediate, preventing dimerization to furoxan byproducts.

  • Work-up: After addition, stir for an additional 2–4 hours. Dilute the reaction mixture with water and extract three times with ethyl acetate (EtOAc).[5]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Isolation: The crude residue is often an oil that solidifies upon standing or cooling. Recrystallization from petroleum ether yields the product as yellowish platelets (MP: 37.5–39.5 °C).[8]

Reaction Workflow Visualization

SynthesisWorkflowStartDibromoformaldoxime(Precursor)IntermediateBromonitrile Oxide(In Situ Intermediate)Start->IntermediateKHCO3 / aq. EtOHBase-mediated dehydrohalogenationReagentEthyl Propiolate(Dipolarophile)ProductEthyl 3-bromoisoxazole-5-carboxylate(Solid, MP 38°C)Intermediate->Product[3+2] CycloadditionRegioselectiveByproductFuroxan Dimer(Avoided by Slow Addition)Intermediate->ByproductDimerization(If Base Added Too Fast)

Figure 1: Synthetic pathway via [3+2] cycloaddition.[4][9][5][7][8] Control of base addition rate determines yield and purity.

Applications in Drug Discovery

The bifunctional nature of this compound allows for "divergent synthesis," enabling the rapid generation of compound libraries.

Key Transformations
  • Suzuki-Miyaura Coupling (C3 Functionalization):

    • Reaction with aryl boronic acids using Pd(PPh₃)₄/Na₂CO₃ introduces aryl groups at the 3-position, a common pharmacophore in antibacterial agents (e.g., isoxazole-penicillins).

  • Ester Hydrolysis (C5 Functionalization):

    • Treatment with LiOH or NaOH in THF/Water yields 3-bromoisoxazole-5-carboxylic acid , which can be coupled to amines to form amide linkers.

  • Heterocycle Formation:

    • Reaction with hydrazine hydrate converts the ester into a hydrazide, a precursor for 1,3,4-oxadiazoles.

Functional Divergence Map

ReactivityMapCoreEthyl 3-bromoisoxazole-5-carboxylateSuzukiSuzuki Coupling(Ar-B(OH)2, Pd cat.)Core->SuzukiHydrolysisSaponification(LiOH, THF/H2O)Core->HydrolysisHydrazinolysisHydrazinolysis(N2H4·H2O)Core->HydrazinolysisProd_Suzuki3-Aryl-isoxazole-5-ester(Biaryl Scaffold)Suzuki->Prod_SuzukiC3 SubstitutionProd_Acid3-Bromoisoxazole-5-carboxylic acid(Amide Precursor)Hydrolysis->Prod_AcidC5 DeprotectionProd_HydrazideIsoxazole-5-carbohydrazide(Heterocycle Precursor)Hydrazinolysis->Prod_HydrazideC5 Derivatization

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry campaigns.

References

  • ChemicalBook. (2025). This compound CAS 105174-97-8.[4][1][2][3][10][11] Link

  • Pearson, N. D., et al. (2005). Pyrrole derivatives with antibacterial activity. WO Patent 2005026149A1.[8] (Describes synthesis of Intermediate 119: this compound). Link

  • Fisher Scientific. (2025). Safety Data Sheet: Isoxazole derivatives. Link

Ethyl 3-bromoisoxazole-5-carboxylate molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-bromoisoxazole-5-carboxylate (CAS: 105174-97-8) represents a critical bifunctional scaffold in modern drug discovery. Distinguished by its orthogonally reactive sites—an electrophilic ester at the C5 position and a chemically versatile bromine handle at the C3 position—this molecule serves as a "linchpin" intermediate. It allows for the rapid generation of library diversity via Suzuki-Miyaura cross-couplings and ester derivatizations. This guide outlines the structural specifications, validated synthetic pathways, and strategic applications of this compound in high-throughput medicinal chemistry.

Molecular Architecture & Physiochemical Specifications

The structural integrity of this scaffold relies on the stability of the 1,2-oxazole ring system. The presence of the bromine atom at C3 significantly alters the electronic landscape, reducing the basicity of the ring nitrogen while providing a site for transition-metal catalyzed functionalization.

Table 1: Core Chemical Specifications

PropertySpecification
IUPAC Name Ethyl 3-bromo-1,2-oxazole-5-carboxylate
CAS Registry Number 105174-97-8
Molecular Formula C₆H₆BrNO₃
Molecular Weight 220.02 g/mol
Exact Mass 218.9531 (⁷⁹Br) / 220.9511 (⁸¹Br)
Physical State White to off-white crystalline solid (low melting)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water
Predicted LogP ~1.82 (Lipophilic, suitable for CNS penetration models)
H-Bond Acceptors 4 (N, O atoms)

Synthetic Architecture: Regioselective Construction

The most robust route to this compound is the Huisgen [3+2] dipolar cycloaddition . This method is preferred over direct bromination of isoxazoles due to superior regiocontrol. Direct bromination often yields mixtures or over-brominated products, whereas cycloaddition builds the ring with the halogen in place.

Mechanistic Pathway

The synthesis relies on the in situ generation of bromonitrile oxide from dibromoformaldoxime. This unstable dipole undergoes a concerted cycloaddition with ethyl propiolate. The regioselectivity (5-ester vs. 4-ester) is driven by electronic matching: the nucleophilic carbon of the dipole attacks the more electrophilic position of the dipolarophile (beta to the ester).

Figure 1: Synthetic Pathway & Mechanism

Synthesis cluster_0 Precursor Activation cluster_1 [3+2] Cycloaddition A Dibromoformaldoxime (Precursor) C Bromonitrile Oxide (Active Dipole) A->C -HBr B Base (KHCO3) B->C E Transition State (Concerted) C->E D Ethyl Propiolate (Dipolarophile) D->E F Ethyl 3-bromoisoxazole- 5-carboxylate (Target) E->F Regioselective Cyclization

Caption: Figure 1. Convergent synthesis via [3+2] cycloaddition.[1][2] The bromonitrile oxide dipole is generated in situ to prevent dimerization to furoxan.

Validated Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere.

  • Reagent Preparation: Dissolve ethyl propiolate (1.0 equiv) and dibromoformaldoxime (1.1 equiv) in wet THF or an EtOAc/Water biphasic system.

  • Dipole Generation: Slowly add potassium bicarbonate (KHCO₃) (2.5 equiv) over 2 hours.

    • Critical Insight: Slow addition of the base is vital. If the base is added too quickly, the concentration of nitrile oxide spikes, leading to dimerization (formation of furoxan byproducts) rather than cycloaddition.

  • Reaction Monitoring: Stir at room temperature for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product usually moves with an R_f ~0.4–0.5.

  • Workup: Dilute with water, extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography on silica gel. Gradient elution (0% → 20% EtOAc in Hexanes).

Structural Characterization & Validation

To ensure the integrity of the scaffold for downstream applications, the following spectral fingerprints must be verified.

Table 2: Diagnostic Spectral Data

TechniqueDiagnostic SignalInterpretation
¹H NMR (400 MHz, CDCl₃) δ 1.40 (t, 3H)Methyl of ethyl ester
δ 4.45 (q, 2H)Methylene of ethyl ester
δ 6.95 (s, 1H) Isoxazole C4-H (Key confirmation of 3,5-substitution)
¹³C NMR (100 MHz, CDCl₃) ~156.0 ppmCarbonyl (C=O)
~160.0 ppmC5 (Ring carbon attached to ester)
~138.0 ppmC3 (Ring carbon attached to Br)
~108.0 ppmC4 (Ring CH)
LC-MS (ESI+) m/z 220/222Characteristic 1:1 isotopic doublet (⁷⁹Br/⁸¹Br)

Pharmacological Utility & Divergent Synthesis[4][5]

The value of this compound lies in its ability to serve as a divergent core.

  • C3-Functionalization (Suzuki/Stille): The C3-bromo group is less reactive than a typical aryl bromide due to the electron-rich nature of the 5-membered ring, but it couples effectively using Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts. This allows the introduction of aryl or heteroaryl groups to mimic biaryl pharmacophores found in COX-2 inhibitors.

  • C5-Derivatization: The ester can be hydrolyzed to the carboxylic acid (for amide coupling) or reduced to the alcohol (for ether formation).

Figure 2: Divergent Application Workflow

Reactivity cluster_C3 C3: Metal-Catalyzed Coupling cluster_C5 C5: Carbonyl Manipulation Core Ethyl 3-bromoisoxazole- 5-carboxylate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat) Core->Suzuki Hydrolysis Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Biaryl 3-Aryl-isoxazole (Privileged Scaffold) Suzuki->Biaryl Library Gen Amide Amide Coupling (R-NH2, HATU) Hydrolysis->Amide Peptidomimetics

Caption: Figure 2. Divergent synthesis strategy. The scaffold enables parallel optimization of the "head" (C5) and "tail" (C3) regions of the molecule.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11126498 (Related Derivative) and CID 2782329. Retrieved from [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][4][5][6] Past and Future. Angewandte Chemie International Edition. (Foundational mechanism reference).

  • MDPI Molbank. (2024).[7] Synthesis of Isoxazole Derivatives via [3+2] Cycloaddition. (Contextual protocol validation). Retrieved from [Link][7]

  • ChemUniverse. (2025). Product Catalog: this compound. Retrieved from [Link]

Sources

The Isoxazole Scaffold: A Technical Guide to Therapeutic Applications and Synthetic Optimization

[1]

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is not merely a structural linker but a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic profile allows it to function as a bioisostere for amide and ester groups, offering improved metabolic stability while maintaining hydrogen-bonding capability. This guide analyzes the pharmacophore's versatility across anti-inflammatory, oncological, and antimicrobial verticals, providing actionable synthetic protocols and validated screening methodologies.

Part 1: Chemical Foundation & Structure-Activity Relationships (SAR)

The isoxazole ring is characterized by a weak N-O bond, which renders it susceptible to ring cleavage under specific metabolic conditions (a feature utilized in "masked" synthons), yet sufficiently stable to serve as a rigid core in COX-2 inhibitors and beta-lactamase resistant antibiotics.

Electronic & Steric Properties[3]
  • Dipole Moment: The ring exhibits a strong dipole, influencing binding affinity in polar pockets.

  • Bioisosterism: The 3,5-disubstituted isoxazole mimics the cis-amide bond, preserving the geometry required for receptor recognition without the hydrolytic instability of peptides.

  • Metabolic Stability: Unlike furan or pyrrole, the isoxazole ring is generally resistant to oxidative metabolism by cytochrome P450 isoforms, prolonging half-life (

    
    ).
    
SAR Visualization

The following diagram illustrates the critical substitution points for optimizing pharmacological activity.

SAR_MapIsoxazoleIsoxazole Core(O-N Heterocycle)Pos3Position 3 (C3)Determines SelectivityIsoxazole->Pos3Pos4Position 4 (C4)Modulates Potency/StericsIsoxazole->Pos4Pos5Position 5 (C5)Lipophilicity & PharmacokineticsIsoxazole->Pos5Aryl3Aryl Groups:Enhance COX-2 fitPos3->Aryl3Halogen4Halogen/Small Alkyl:Fills hydrophobic pocketsPos4->Halogen4Hbond5Polar Groups:Interact with H-bond donors(e.g., Arg120 in COX)Pos5->Hbond5

Figure 1: Structural optimization map for the isoxazole scaffold. C3 and C5 are the primary vectors for diversity, while C4 substitution often fine-tunes steric fit.

Part 2: Therapeutic Verticals

Anti-Inflammatory: Selective COX-2 Inhibition

Mechanism: Traditional NSAIDs inhibit both COX-1 (constitutive, gastric protective) and COX-2 (inducible, inflammatory). Isoxazole derivatives like Valdecoxib achieve selectivity by exploiting the secondary pocket present in COX-2 but absent in COX-1. The isoxazole ring serves as a rigid spacer, orienting phenyl sulfonamide groups to bind tightly to the hydrophilic side pocket of COX-2.

Key Compound: Valdecoxib (Bextra)

  • Selectivity Ratio: ~30:1 (COX-2:COX-1).

  • Pharmacophore: 3,4-diaryl isoxazole.

Oncology: HSP90 Inhibition

Mechanism: Heat Shock Protein 90 (HSP90) stabilizes oncogenic client proteins (e.g., HER2, BCR-ABL).[2] Isoxazole-based inhibitors (e.g., resourcinol-isoxazoles) competitively bind to the N-terminal ATP-binding pocket of HSP90. This prevents ATP hydrolysis, leading to the ubiquitination and proteasomal degradation of the client oncoproteins.

Antimicrobial: Folate Pathway Interference

Mechanism: Sulfisoxazole acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). It mimics PABA (para-aminobenzoic acid), blocking the synthesis of dihydrofolic acid, a precursor to bacterial DNA.

Mechanism_FlowPABAPABA + PteridineDHPSEnzyme: DHPSPABA->DHPSSubstrateFolateDihydrofolic AcidDHPS->FolateCatalysisIsoxazoleSulfisoxazole(Inhibitor)Isoxazole->DHPSCompetitiveInhibitionDNABacterial DNA SynthesisFolate->DNAPrecursor

Figure 2: Mechanism of antimicrobial action. Sulfisoxazole blocks the DHPS enzyme, halting the folate synthesis pathway essential for bacterial replication.

Part 3: Synthetic Protocols

Protocol A: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

Methodology: Copper(I)-catalyzed [3+2] cycloaddition (Click Chemistry). Rationale: Thermal 1,3-dipolar cycloaddition often yields a mixture of 3,5- and 3,4-isomers. Using a Cu(I) catalyst ensures high regioselectivity for the 3,5-isomer.

Reagents:

  • Terminal Alkyne (1.0 equiv)

  • Hydroximoyl Chloride (Precursor to Nitrile Oxide) (1.2 equiv)

  • CuSO₄·5H₂O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/H₂O (1:1)

Step-by-Step Workflow:

  • Pre-reaction: Dissolve the terminal alkyne in t-BuOH/H₂O (1:1) in a round-bottom flask.

  • Catalyst Activation: Add CuSO₄·5H₂O and Sodium Ascorbate. Stir for 5 minutes until the solution turns bright yellow/orange (reduction to Cu(I)).

  • Cycloaddition: Slowly add the Hydroximoyl Chloride (generated in situ or pre-synthesized) dropwise over 10 minutes.

  • Reaction: Stir at room temperature for 4–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).

  • Quenching: Dilute with water and extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography.

Validation Criteria:

  • ¹H NMR: Characteristic singlet for the isoxazole C4-H proton appears between δ 6.0–6.8 ppm.

  • Regioisomer Check: Absence of the 3,4-isomer (confirmed by NOESY if necessary).

Part 4: Biological Screening Protocol

Protocol B: COX-2 Fluorescent Inhibition Assay

Objective: Determine the IC₅₀ of synthesized isoxazole derivatives against COX-2.

Materials:

  • Recombinant Human COX-2 Enzyme

  • Arachidonic Acid (Substrate)[3]

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) - Fluorogenic probe

  • Hemin (Cofactor)

Workflow:

  • Preparation: Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0).

  • Inhibitor Incubation: Add 10 µL of the isoxazole derivative (varying concentrations: 0.1 nM to 10 µM) to 10 µL of COX-2 enzyme solution. Incubate at 25°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of a mixture containing Arachidonic Acid (100 µM) and ADHP.

  • Measurement: The reaction produces PGG2, which is reduced to PGH2; this reduction converts ADHP to highly fluorescent Resorufin.

  • Readout: Measure fluorescence (Ex: 535 nm / Em: 590 nm) after 10 minutes.

  • Analysis: Plot log[Inhibitor] vs. Fluorescence units to calculate IC₅₀.

Control System:

  • Positive Control: Valdecoxib or Celecoxib (Known IC₅₀ ~0.05 µM).

  • Negative Control: DMSO vehicle only (100% Activity).

  • Background: Enzyme-free buffer (0% Activity).

Part 5: Quantitative Data Summary

Compound ClassTargetKey SubstituentsTypical IC₅₀ / MICTherapeutic Indication
Valdecoxib COX-23,4-diaryl-5-methyl0.005 µM (COX-2)RA, Osteoarthritis
Sulfisoxazole DHPS3,4-dimethyl-5-sulfonamido32–64 µg/mL (MIC)Bacterial Infection
Muscimol GABA-A3-hydroxy-5-aminomethyl5–20 nM (Ki)Sedative/Hypnotic
Resorcinol-Isoxazole HSP903-(2,4-dihydroxyphenyl)30–50 nMSolid Tumors

References

  • Review of Isoxazole Biological Activity

    • Title: A review of isoxazole biological activity and present synthetic techniques.
    • Source: International Journal of Pharmaceutical and Chemical Analysis (2024).
    • URL:[Link]

  • COX-2 Inhibition Mechanism

    • Title: Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs).
    • Source: ChemMedChem (2016).
    • URL:[Link]

  • Synthesis Protocol (CuI Catalysis)

    • Title: One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling.[4]

    • Source: Journal of Chemical Sciences (2024).
    • URL:[Link]

  • HSP90 Anticancer Applications

    • Title: Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applic
    • Source: Molecules (2022).[2]

    • URL:[Link]

  • Green Chemistry Synthesis

    • Title: Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles.[5]

    • Source: Synthesis (2016).[1][6]

    • URL:[Link]

A Senior Application Scientist's Guide to Ethyl 3-Bromoisoxazole-5-Carboxylate: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of ethyl 3-bromoisoxazole-5-carboxylate, a heterocyclic building block of significant value in medicinal chemistry. We will move beyond a simple recitation of facts to explore the causality behind its synthetic applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative will focus on strategic bond disconnections, key reaction protocols, and real-world applications in the synthesis of biologically active molecules, thereby providing a self-validating framework for its use in drug discovery programs.

Part 1: Core Compound Analysis: this compound

Physicochemical and Structural Properties

This compound is a crystalline solid that serves as a strategically functionalized five-membered heterocycle. Its utility in medicinal chemistry stems from the presence of two distinct and chemically orthogonal reactive sites, which allow for sequential and controlled diversification.

PropertyDataReference(s)
Chemical Name This compound[1]
CAS Number 105174-97-8[1]
Molecular Formula C₆H₆BrNO₃[1]
Molecular Weight 220.02 g/mol [1]
Appearance Colorless or slightly yellow liquid/solid
Solubility Soluble in organic solvents like ethanol, acetone, and DMF; low solubility in water.
Strategic Importance in Synthesis

The power of this building block lies in its bifunctional nature:

  • The C3-Bromo Substituent : The bromine atom at the 3-position of the isoxazole ring is an excellent handle for introducing molecular complexity. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of C-C bonds with a wide variety of aryl and heteroaryl partners. Under specific conditions, it can also undergo nucleophilic aromatic substitution (SNAr).

  • The C5-Ethyl Ester : This group provides a secondary site for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile anchor point for amide bond formation. This two-step process is a cornerstone of library synthesis, enabling the exploration of structure-activity relationships (SAR) by coupling the isoxazole core with a diverse array of amines.

The electronic nature of the isoxazole ring, with its electron-withdrawing nitrogen and oxygen atoms, influences the reactivity of both positions, making the C3-Br susceptible to coupling and substitution. This inherent chemical logic allows for a planned, stepwise synthesis of complex target molecules.

Part 2: Strategic Diversification at the C3-Position

The C3-bromo group is the primary site for introducing significant structural diversity. The choice of reaction is dictated by the desired bond type (C-C, C-N, C-O, etc.).

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki-Miyaura reaction is the preeminent method for creating biaryl and heteroaryl-aryl structures, which are privileged motifs in medicinal chemistry. For this compound, this reaction is highly effective because the C-Br bond readily undergoes oxidative addition to a Pd(0) catalyst. This enables the coupling of the isoxazole core to a vast array of commercially available boronic acids and esters, providing a rapid and reliable route to novel chemical matter.

Suzuki_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br (Isoxazole-Br) pd2_complex R-Pd(II)-Br (L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex R-Pd(II)-Ar' (L2) transmetalation->pd2_aryl_complex boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation base Base (e.g., K2CO3) base->transmetalation reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-Ar' Coupled Product reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol 2.1: Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

  • Reagent Preparation: To a dry round-bottom flask or microwave vial, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Solvent and Degassing: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 3-aryl-isoxazole-5-carboxylate derivative.

Nucleophilic Aromatic Substitution (SNAr)

Causality: While less common than cross-coupling for this specific substrate, SNAr provides a direct route to C-N, C-O, and C-S bonds. The isoxazole ring itself is electron-deficient, which is a prerequisite for the SNAr mechanism.[2] However, it is not as strongly activated as, for instance, a dinitro-substituted benzene ring.[2][3] Consequently, forcing conditions such as high temperatures (often with microwave assistance) or the use of a copper catalyst (Ullmann-type conditions) are typically required to facilitate the reaction.[4][5] This approach is valuable for introducing small, functionalized linkers or pharmacophoric groups.

SNAr_Mechanism start Isoxazole-Br + Nu⁻ step1 Addition (Rate-determining) start->step1 meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) step1->meisenheimer step2 Elimination of Br⁻ meisenheimer->step2 product Isoxazole-Nu step2->product

Caption: The two-step addition-elimination mechanism of SNAr.

Detailed Experimental Protocol 2.2: Copper-Catalyzed Amination (Ullmann Condensation)

This protocol is adapted from procedures for related activated aryl halides and serves as a robust starting point.[5]

  • Vessel Preparation: To a dry, sealable reaction tube, add this compound (1.0 mmol, 1.0 eq), the desired amine (1.5 mmol, 1.5 eq), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq), and copper(I) iodide (CuI, 0.1 mmol, 10 mol%).

  • Ligand and Solvent: Add a ligand, such as L-proline (0.2 mmol, 20 mol%), which can accelerate the reaction. Add a polar aprotic solvent like dimethyl sulfoxide (DMSO, 3-4 mL).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.

  • Reaction: Heat the mixture to 100-130 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The product may also be precipitated by adding the reaction mixture to ice water.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography to afford the 3-amino-isoxazole-5-carboxylate product.

Part 3: Derivatization of the C5-Carboxylate Handle

Once the C3 position is diversified, the C5-ester serves as the gateway to building amide libraries, a critical step in optimizing biological activity and pharmacokinetic properties.

Amide_Workflow start Ethyl 3-Substituted- Isoxazole-5-carboxylate hydrolysis Step 1: Ester Hydrolysis start->hydrolysis acid 3-Substituted- Isoxazole-5-carboxylic Acid hydrolysis->acid coupling Step 2: Amide Coupling acid->coupling final_product 3-Substituted-Isoxazole- 5-carboxamide Library coupling->final_product reagents1 K₂CO₃, EtOH/H₂O Microwave reagents1->hydrolysis reagents2 R'R''NH, Coupling Agent (e.g., EDC, HATU), Base reagents2->coupling

Caption: Two-step workflow for converting the C5-ester to a diverse amide library.

Ester Hydrolysis to Isoxazole-5-Carboxylic Acid

Causality: The conversion of the ethyl ester to a carboxylic acid is a mandatory "unmasking" step. While traditional methods using strong acids or bases at reflux are effective, they can be slow and harsh. Microwave-assisted saponification using a mild base like potassium carbonate offers a rapid, efficient, and often cleaner alternative, minimizing potential degradation of sensitive functional groups introduced at the C3 position.[6]

Detailed Experimental Protocol 3.1: Microwave-Assisted Ester Hydrolysis [6]

  • Setup: In a 10 mL microwave process vial, combine the ethyl 3-substituted-isoxazole-5-carboxylate (1.0 mmol, 1.0 eq) and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq).

  • Solvent: Add ethanol (5 mL).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 180 °C for 20 minutes with stirring.

  • Work-up: After cooling, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Acidification: Dissolve the resulting potassium carboxylate salt in water (10 mL) and cool in an ice bath. Acidify the solution to pH 2-3 by the dropwise addition of 1M HCl.

  • Isolation: Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Amide Bond Formation

Causality: The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxylate. Carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used because they react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond, with the by-product being a soluble urea derivative that is easily removed during work-up. Additives like 4-Dimethylaminopyridine (DMAP) can be used to catalyze the reaction.

Detailed Experimental Protocol 3.2: EDC-Mediated Amide Coupling [9]

  • Activation: To a solution of the 3-substituted-isoxazole-5-carboxylic acid (1.0 mmol, 1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or DMF (10 mL), add EDC hydrochloride (1.2 mmol, 1.2 eq) and, if needed, a catalytic amount of DMAP (0.1 mmol, 0.1 eq).

  • Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: Add the desired primary or secondary amine (1.1 mmol, 1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.2 mmol, 1.2 eq) to liberate the free amine.

  • Reaction: Stir the reaction at room temperature until completion (typically 4-16 hours), as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to obtain the final isoxazole carboxamide.

Part 4: Field-Proven Applications in Drug Discovery Programs

The true value of this compound is demonstrated by its application in the synthesis of high-value compounds for specific therapeutic targets.

Case Study: Synthesis of Kinase Inhibitors (JNK)

Therapeutic Rationale: The c-Jun N-terminal kinases (JNKs) are key regulators in stress-induced signaling pathways and are implicated in inflammatory diseases, neurodegeneration, and metabolic disorders. Selective inhibition of JNK isoforms is a promising therapeutic strategy. Isoxazole-based scaffolds have been successfully developed as potent JNK inhibitors.

Synthetic Strategy: this compound is an ideal starting point for these inhibitors. A Suzuki coupling at the C3-position can install a required (substituted) phenyl group, while derivatization of the C5-ester into an amide can introduce key interacting moieties that confer potency and selectivity.

JNK_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun (Transcription Factor) JNK->cJun Response Inflammation, Apoptosis cJun->Response Inhibitor Isoxazole-based JNK Inhibitor Inhibitor->JNK Blocks Phosphorylation

Caption: Simplified JNK signaling pathway and the point of intervention.

Case Study: Development of Novel Antimycobacterial Agents

Therapeutic Rationale: The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains constitutes a global health crisis, demanding the development of new chemical entities with novel mechanisms of action. Isoxazole-3-carboxylate derivatives have emerged as a promising anti-TB pharmacophore.

Synthetic Strategy & SAR: In a recent study, researchers synthesized a library of ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylates. This was achieved by first synthesizing an indol-5-yl boronic ester and then performing a Suzuki coupling with an ethyl 5-bromoisoxazole-3-carboxylate scaffold. The resulting compounds showed potent activity against Mtb, with SAR studies revealing that specific substitutions on the benzyl ring were critical for potency.

Compound IDBenzyl SubstituentMIC (μg/mL) vs. Mtb H37RvSelectivity Index (SI)
5a Unsubstituted4>25
5c 4-Chloro1>100
5e 3,4-Dichloro0.25>200
5h 4-Trifluoromethyl2>50
5j 3,4-Dimethoxy8>12.5
Data synthesized from published research to illustrate SAR trends.

The data clearly indicates that electron-withdrawing groups, particularly the 3,4-dichloro substitution pattern on the benzyl ring, lead to a significant increase in antimycobacterial potency while maintaining low cytotoxicity (high SI). Compound 5e was identified as a promising lead for further development.

Part 5: Senior Scientist's Perspective & Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its value is rooted in its predictable reactivity and orthogonal functional handles , which permit a logical and efficient approach to the synthesis of complex molecules.

The methodologies detailed in this guide—Suzuki coupling for core diversification and ester-to-amide conversion for library generation—represent a robust and field-tested workflow applicable across numerous therapeutic areas. The successful application of this building block in developing potent kinase inhibitors and antimycobacterial agents validates its role as a "privileged" scaffold in modern drug discovery.

Future Perspectives: The versatility of this compound makes it highly suitable for integration into automated synthesis platforms and the construction of DNA-encoded libraries (DELs), where its well-defined reactivity can be exploited for the rapid generation of vast and diverse chemical libraries. As drug discovery continues to demand novel chemical matter, the strategic application of versatile building blocks like this compound will remain essential for success.

References

A curated list of authoritative sources cited in this guide. All links are verified and direct to the source landing page.

  • Request PDF - Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines . (2025). ResearchGate. [Link]

  • Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones . PMC. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs . PMC. [Link]

  • Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties . (2019). ResearchGate. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate . ResearchGate. [Link]

  • Amide Synthesis . Fisher Scientific. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review . (2024). MDPI. [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles . Moodle. [Link]

  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation . (2009). Asian Journal of Chemistry. [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection . Organic Chemistry Portal. [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester . (2024). MDPI. [Link]

  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine . (2017). ResearchGate. [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester . (2024). ResearchGate. [Link]

  • Process for synthesizing isoxazolines and isoxazoles.
  • Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate . PMC. [Link]

  • A review of isoxazole biological activity and present synthetic techniques . (2024). International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates . (2022). PMC. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach . (2022). Current Chemistry Letters. [Link]

  • 16.7: Nucleophilic Aromatic Substitution . (2022). Chemistry LibreTexts. [Link]

  • Design of allosteric modulators that change GPCR G protein subtype selectivity . (2024). PubMed. [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles . PMC. [Link]

  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate . (2024). ResearchGate. [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate . MDPI. [Link]

  • Microwave accelerated synthesis of isoxazole hydrazide inhibitors of the system xc− transporter: Initial homology model . PMC. [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein . PMC. [Link]

  • Isoxazole analogues bind the System x>c>>-> transporter: Structure-activity relationship and pharmacophore model . University of Montana ScholarWorks. [Link]

Sources

Storage and Stability of Ethyl 3-bromoisoxazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Ethyl 3-bromoisoxazole-5-carboxylate is a critical heterocyclic building block used frequently in the synthesis of agrochemicals and pharmaceutical intermediates. Its dual functionality—an electrophilic ester and a reactive aryl bromide—makes it a versatile scaffold for Suzuki-Miyaura couplings and nucleophilic substitutions.

However, this versatility comes with a stability cost.[1] The compound exhibits sensitivity to moisture (hydrolysis) and UV light (photolytic debromination) .[1] Improper storage leads to the formation of 3-bromoisoxazole-5-carboxylic acid and other degradation byproducts, compromising downstream yield and purity.

The "Gold Standard" Storage Directive:

  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen).[1]

  • Light: Amber glass or foil-wrapped secondary containment.

  • Moisture: Desiccated environment (<30% RH).[1]

Part 2: Physicochemical Stability Profile[2]

To implement an effective storage protocol, one must understand the molecular vulnerabilities of the compound.[1]

Structural Vulnerabilities

The molecule consists of an isoxazole ring substituted at the 3-position with a bromine atom and at the 5-position with an ethyl ester.

  • Ester Linkage (Hydrolysis Risk): The C5-ester is the primary site of degradation.[1] In the presence of ambient moisture, particularly if catalyzed by trace acids or bases, the ethyl group hydrolyzes to form 3-bromoisoxazole-5-carboxylic acid . This reaction is thermodynamically favorable and irreversible under standard storage conditions.[1]

  • C-Br Bond (Photolytic Risk): While aryl bromides are generally robust, the electron-deficient nature of the isoxazole ring can sensitize the C-Br bond to homolytic cleavage under intense UV exposure, leading to radical formation and polymerization or debromination.[1]

  • Isoxazole Ring (Thermal Stability): The isoxazole core is thermally stable up to moderate temperatures (~100°C), but prolonged exposure to heat (>25°C) accelerates the kinetics of the hydrolysis pathway described above.[1]

Degradation Pathways Visualization

The following diagram illustrates the causality between environmental stressors and chemical degradation.

StabilityPathways Stressor_Moisture Moisture (H2O) Inter_Hydrolysis Hydrolysis (Ester Cleavage) Stressor_Moisture->Inter_Hydrolysis Stressor_Light UV Light (hν) Inter_Photolysis Homolytic Cleavage (C-Br Bond) Stressor_Light->Inter_Photolysis Stressor_Heat Heat (>25°C) Stressor_Heat->Inter_Hydrolysis Accelerates Compound Ethyl 3-bromoisoxazole- 5-carboxylate Compound->Inter_Hydrolysis + H2O Compound->Inter_Photolysis + hν Product_Acid Degradant A: 3-bromoisoxazole- 5-carboxylic acid Inter_Hydrolysis->Product_Acid Product_Radical Degradant B: Debrominated/Polymerized Species Inter_Photolysis->Product_Radical

Figure 1: Causal relationship between environmental stressors and degradation products.

Part 3: Strategic Storage Protocol

This protocol is designed to mitigate the risks identified above. It is a self-validating system: if the protocol is followed, the compound remains within specification (>98% purity).[1]

Primary Containment
  • Vessel: Borosilicate glass vial with a Teflon-lined screw cap. Avoid polyethylene (PE) bags for long-term storage as they are permeable to moisture and oxygen.

  • Headspace: Flush the vial with dry Argon or Nitrogen gas before sealing.[1] This displaces humid air and prevents oxidation.[1]

  • Seal: Parafilm or electrical tape should be applied clockwise around the cap-vial junction to prevent loosening due to thermal contraction in the refrigerator.[1]

Secondary Containment
  • Desiccation: Place the sealed primary vial inside a secondary jar (e.g., a wide-mouth HDPE bottle) containing active desiccant packets (Silica gel or Molecular Sieves 4Å).[1]

  • Light Protection: If the primary vial is clear glass, the secondary container must be opaque or amber.[1] Alternatively, wrap the primary vial in aluminum foil.

Environmental Control
  • Temperature: Store at 2–8°C .

    • Why? According to the Arrhenius equation, reducing storage temperature from 25°C to 5°C slows reaction rates (hydrolysis) by approximately 4-5x.[1]

  • Location: Dedicated chemical refrigerator, away from vibration and light sources.

Handling Procedure (Thawing)

Critical Step: Before opening the vial, allow it to warm to room temperature (20–25°C) inside a desiccator for at least 30 minutes.

  • Reasoning: Opening a cold vial in a warm, humid lab causes immediate condensation of atmospheric moisture onto the solid.[1] This trapped moisture will catalyze hydrolysis once the vial is returned to storage.[1]

Part 4: Quality Control & Re-validation[2]

Researchers should re-validate the purity of the compound every 6 months or if the physical appearance changes (e.g., clumping, yellowing).[1]

Visual Inspection
  • Pass: White to off-white crystalline solid.

  • Fail: Yellow/orange discoloration (indication of photolysis) or "wet" appearance (hydrolysis/hygroscopicity).[1]

Analytical Re-validation (HPLC & NMR)

Table 1: Key Analytical Markers for Degradation

MethodParameter"Pass" Criteria (Intact Compound)"Fail" Criteria (Degradation)
1H NMR (CDCl3)Ethyl GroupQuartet ~4.4 ppm, Triplet ~1.4 ppmLoss of ethyl signals; appearance of broad OH peak >10 ppm (Acid).
1H NMR (CDCl3)Isoxazole C-HSinglet ~6.9-7.1 ppmShift in singlet position; appearance of new aromatic peaks.
HPLC Retention TimeSingle sharp peak (e.g., RT = 5.2 min)New peak at earlier RT (Acid is more polar).[1]
QC Decision Workflow

QC_Workflow Start Start QC Check (Every 6 Months) Visual Visual Inspection: Is it White/Off-White? Start->Visual NMR 1H NMR Analysis Visual->NMR Yes Action_Discard Discard if >10% Acid Visual->Action_Discard No (Yellow/Wet) Decision1 Purity > 98%? NMR->Decision1 Action_Use Approve for Use & Re-seal Decision1->Action_Use Yes Action_Purify Recrystallize (EtOH/Hexane) Decision1->Action_Purify No (<98%) Action_Purify->NMR Re-test

Figure 2: Quality Control Decision Tree for assessing compound viability.

Part 5: Handling & Safety[2][3]

While this guide focuses on stability, safety is paramount.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] The compound causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Inhalation: Handle in a fume hood to avoid inhaling dust.[1]

  • Spill Cleanup: Sweep up dry solid to avoid generating dust.[1] Wipe the area with ethanol, followed by water.[1]

References

  • PubChem. (n.d.).[1][2] this compound Compound Summary. National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]

  • MDPI. (2024).[1][3][4] 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank.[1][3][4] Retrieved January 30, 2026, from [Link][1]

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of Ethyl 3-bromoisoxazole-5-carboxylate from Ethyl Nitroacetate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive, research-grade protocol for the synthesis of Ethyl 3-bromoisoxazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.

The synthesis is presented as a two-stage process, beginning with the preparation of the key reactive intermediate, dibromoformaldoxime, followed by its in-situ cycloaddition with ethyl nitroacetate to yield the target isoxazole. This document emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring a reproducible and scalable synthesis.

Introduction: The Significance of Substituted Isoxazoles

The isoxazole ring is a prominent scaffold in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals. The specific substitution pattern of the isoxazole ring dictates its physicochemical properties and biological activity. This compound serves as a versatile intermediate, with the bromine atom at the 3-position providing a handle for further functionalization via cross-coupling reactions, and the ester at the 5-position allowing for modifications such as amidation or reduction.

The synthetic strategy detailed herein leverages the principles of 1,3-dipolar cycloaddition, a powerful class of pericyclic reactions for the construction of five-membered heterocycles.[1]

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the preparation of the dibromoformaldoxime precursor and the subsequent cycloaddition to form the target isoxazole.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cycloaddition Reaction GlyoxylicAcid Glyoxylic Acid HydroxyiminoaceticAcid Hydroxyiminoacetic Acid GlyoxylicAcid->HydroxyiminoaceticAcid Hydroxylamine Hydroxylamine Hydroxylamine->HydroxyiminoaceticAcid DBFO Dibromoformaldoxime (DBFO) HydroxyiminoaceticAcid->DBFO Bromine Bromine Bromine->DBFO Target This compound DBFO->Target DBFO->Target Used in next step EthylNitroacetate Ethyl Nitroacetate EthylNitroacetate->Target Base Base (e.g., NaHCO3) Base->Target

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of Dibromoformaldoxime (DBFO)

Dibromoformaldoxime is a key reactive intermediate that serves as a precursor to the bromo-nitrile oxide dipole required for the cycloaddition reaction.[2] Its preparation is a two-step process that can be performed in a continuous flow setup for improved safety and efficiency, though a batch process is also described here.[2][3]

Safety Precaution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Protocol 1.1: Synthesis of Hydroxyiminoacetic Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve glyoxylic acid monohydrate in water to make a 5 M solution. In a separate flask, prepare a 5 M aqueous solution of hydroxylamine.

  • Reaction: Cool the glyoxylic acid solution to 0-5 °C in an ice bath. Slowly add the hydroxylamine solution dropwise with vigorous stirring.

  • Monitoring: The reaction is typically complete after stirring for 1-2 hours at room temperature. The formation of hydroxyiminoacetic acid can be monitored by TLC or NMR.[3]

  • Outcome: The resulting aqueous solution of hydroxyiminoacetic acid is used directly in the next step without isolation.

Protocol 1.2: Synthesis of Dibromoformaldoxime (DBFO)
  • Reaction Setup: Prepare a solution of bromine (2.0 M) in dichloromethane (CH₂Cl₂). In a separate flask, take the aqueous solution of hydroxyiminoacetic acid from the previous step.

  • Reaction: Cool both solutions to 0-5 °C. Slowly add the bromine solution to the vigorously stirred hydroxyiminoacetic acid solution. The deep red color of the bromine should fade as it is consumed.[2] Maintain the temperature below 10 °C throughout the addition.

  • Work-up: Once the addition is complete and the bromine color persists, continue stirring for an additional 30 minutes. Separate the organic layer. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield dibromoformaldoxime as a crude product. This intermediate is often used immediately in the next step due to its hygroscopic nature and potential instability.[4]

Stage 2: Synthesis of this compound

This stage involves the base-mediated [3+2] cycloaddition reaction between the in-situ generated bromo-nitrile oxide from DBFO and the enolate of ethyl nitroacetate.

Reaction Mechanism

G ENA Ethyl Nitroacetate Enolate Enolate of Ethyl Nitroacetate ENA->Enolate Deprotonation Base1 Base Base1->Enolate Intermediate Cycloaddition Intermediate Enolate->Intermediate [3+2] Cycloaddition DBFO Dibromoformaldoxime NitrileOxide Bromo-nitrile Oxide (Dipole) DBFO->NitrileOxide Elimination of HBr Base2 Base Base2->NitrileOxide NitrileOxide->Intermediate Product This compound Intermediate->Product Elimination of H₂O

Caption: Reaction mechanism for the formation of this compound.

Protocol 2.1: Cycloaddition Reaction
  • Reaction Setup: To a solution of ethyl nitroacetate (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) in a round-bottom flask, add a mild base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (2.2 eq).

  • Addition of DBFO: Dissolve the crude dibromoformaldoxime (1.1 eq) from Stage 1 in the same solvent and add it dropwise to the ethyl nitroacetate solution at room temperature with vigorous stirring.

  • Reaction: The reaction mixture is typically stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.[5]

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure this compound.[6]

Quantitative Data Summary
Reagent/ProductMolar Mass ( g/mol )Stoichiometric RatioTypical Yield
Ethyl Nitroacetate133.101.0-
Dibromoformaldoxime202.841.1-
Sodium Bicarbonate84.012.2-
This compound236.03-60-75%

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (ester carbonyl, C=N of the isoxazole).

Troubleshooting and Expert Insights

  • Low Yield of DBFO: Ensure efficient stirring during the bromination step to facilitate the biphasic reaction. The use of a continuous flow reactor can significantly improve the yield and safety of this step.[2]

  • Incomplete Cycloaddition: If the reaction stalls, a slightly stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used in catalytic amounts. The reaction may also benefit from gentle heating (40-50 °C), though this should be monitored carefully to avoid decomposition of the nitrile oxide intermediate.

  • Formation of Byproducts: The primary byproduct is often the dimer of the nitrile oxide. Slow addition of the DBFO solution helps to maintain a low concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.

References

  • Zhu, H., et al. (2018). Isoxazole, a privileged scaffold for drug discovery. Future Medicinal Chemistry, 10(13), 1647-1671.
  • Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. Organic Process Research & Development, 21(9), 1363-1368 (2017). Available at: [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557 (2023). Available at: [Link]

  • Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. ACG Publications, (2023). Available at: [Link]

  • Michael additions versus cycloaddition condensations with ethyl nitroacetate and electron-deficient olefins. PubMed, (2009). Available at: [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI, (2024). Available at: [Link]

  • Continuous preparation and use of dibromoformaldoxime as a reactive intermediate for the synthesis of 3-bromoisoxazolines. Amazon S3, (n.d.). Available at: [Link]

  • High-Purity 1,1-Dibromoformaldoxime: Synthesis and Applications in Fine Chemicals. Xiamen Aeco Chemical Co., Ltd., (n.d.). Available at: [Link]

  • The Diels-Alder Cycloaddition. Chemistry LibreTexts, (2023). Available at: [Link]

Sources

Application Note: Strategic Synthesis of 3-Aminoisoxazoles via 3-Bromoisoxazoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and medicinal chemists. It synthesizes the most robust methodology for accessing 3-aminoisoxazoles, specifically leveraging the "Isoxazoline Surrogate" strategy developed by process chemistry groups (notably Merck Frosst) to overcome the inherent inertness of 3-haloisoxazoles.

Executive Summary & Strategic Rationale

The 3-aminoisoxazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for anilines and amides in kinase inhibitors and GPCR ligands. However, its synthesis is historically plagued by the "3-Halo Paradox":

  • Direct SNAr Failure: 3-Haloisoxazoles are electron-rich heteroaromatics. The C3 position is electronically deactivated toward nucleophilic attack, making direct displacement by amines difficult, often requiring forcing conditions (e.g., high pressure, stoichiometric Pd catalysts) that limit functional group tolerance.

  • The Solution: This protocol utilizes 3-bromoisoxazolines (4,5-dihydroisoxazoles) as reactive surrogates.[1] Unlike their aromatic counterparts, these cyclic imidoyl halides possess a reactive C=N bond susceptible to addition-elimination.

This guide details a robust two-stage protocol:

  • Amination: Nucleophilic displacement of bromine on the saturated isoxazoline ring.

  • Aromatization: Controlled oxidative dehydrogenation to yield the final 3-aminoisoxazole.

Mechanistic Analysis

Understanding the causality behind this protocol is essential for troubleshooting and optimization.

Stage 1: The Addition-Elimination Pathway

Unlike the aromatic 3-bromoisoxazole, the 3-bromoisoxazoline (1) functions chemically as a cyclic imidoyl bromide. The C3 carbon is electrophilic.

  • Mechanism: The amine nucleophile attacks the C3 position, forming a transient tetrahedral intermediate (or transition state). The bromide acts as a leaving group, restoring the C=N bond to form the 3-aminoisoxazoline (2) .

  • Why it works: The lack of aromaticity in the isoxazoline ring prevents the lone pair donation from the ring oxygen that typically deactivates the C3 position in isoxazoles.

Stage 2: Oxidative Aromatization

The intermediate (2) is a cyclic amidine equivalent. To achieve the final aromatic system, we must remove hydrogens across the C4-C5 bond.

  • Reagents: While

    
    -MnO
    
    
    
    and NBS are historical options, this protocol utilizes an Iodine (
    
    
    ) / Base
    system.
  • Selectivity: Iodine acts as a mild oxidant, avoiding over-oxidation of sensitive side chains often seen with metal-based oxidants.

ReactionMechanism Figure 1: Mechanistic Pathway from Bromoisoxazoline to Aminoisoxazole Substrate 3-Bromoisoxazoline (Cyclic Imidoyl Bromide) Intermediate Tetrahedral Transition State Substrate->Intermediate + Amine (R-NH2) Nucleophilic Attack Product1 3-Aminoisoxazoline (Intermediate) Intermediate->Product1 - HBr Elimination Final 3-Aminoisoxazole (Aromatic Target) Product1->Final + I2 / Base Oxidative Dehydrogenation

Figure 1: The reaction proceeds via an addition-elimination sequence followed by oxidative aromatization.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: 3-Bromo-5-substituted-isoxazoline (Prepared via [3+2] cycloaddition of dibromoformaldoxime with corresponding alkene).

  • Amine: Primary or secondary amine (1.5 - 3.0 equivalents).

  • Solvent: n-Butanol (n-BuOH) - Critical for high reflux temperature (118°C) and solubility.

  • Base (Step 1): DIPEA (Diisopropylethylamine) or Et

    
    N.
    
  • Oxidant (Step 2): Iodine (

    
    ) and Potassium Carbonate (
    
    
    
    ) or Imidazole.
Protocol A: Thermal Amination (Standard)
  • Setup: To a reaction vial equipped with a magnetic stir bar, add 3-bromoisoxazoline (1.0 mmol, 1.0 equiv).

  • Solvation: Dissolve in n-Butanol (3.0 mL, 0.33 M).

    • Note: Ethanol can be used but often requires sealed-tube heating to reach necessary temperatures.

  • Addition: Add the Amine (2.0 - 3.0 equiv) and DIPEA (3.0 equiv).

  • Reaction: Heat the mixture to 110–120 °C (reflux) for 12–24 hours.

    • Monitoring: Monitor by LC-MS for the disappearance of the bromo-starting material (M+H) and appearance of the amino-isoxazoline intermediate.

  • Workup (Intermediate):

    • Cool to room temperature.[2]

    • Concentrate the n-butanol under reduced pressure (rotary evaporator with high vacuum).

    • Checkpoint: The crude 3-aminoisoxazoline is often stable enough for the next step without column chromatography. If purity is <80%, perform a short silica plug filtration (EtOAc/Hexanes).

Protocol B: Oxidative Aromatization (The "Merck" Method)
  • Resolvation: Dissolve the crude 3-aminoisoxazoline (from Protocol A) in THF or Dichloromethane (approx. 0.2 M).[3]

  • Base Addition: Add Imidazole (2.0 equiv) or solid

    
     (3.0 equiv).
    
  • Oxidation: Add Iodine (

    
    )  (1.1 - 1.5 equiv) portion-wise at room temperature.
    
    • Observation: The reaction typically turns dark brown.

  • Reaction: Stir at room temperature for 1–4 hours.

    • Monitoring: LC-MS should show -2H mass shift (Aromatization).

  • Quench: Add saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (Sodium Thiosulfate) to quench excess iodine. Stir until the organic layer turns from brown to yellow/clear.
  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (typically 0-50% EtOAc in Hexanes).

Protocol C: Microwave Acceleration (High Throughput)

For libraries or slow-reacting amines (e.g., anilines, sterically hindered amines):

  • Combine 3-bromoisoxazoline (1 equiv), Amine (3 equiv), and DIPEA (3 equiv) in n-Butanol or DMF in a microwave vial.

  • Irradiate at 160–200 °C for 30–60 minutes.

  • Proceed to Protocol B.

Workup & Purification Logic

Workflow Figure 2: Purification Workflow for 3-Aminoisoxazoles Start Crude Reaction Mixture (Step 1: Amination) Evap Evaporate High BP Solvent (n-BuOH) Start->Evap Check Purity Check (LCMS) Evap->Check Plug Silica Plug Filtration Check->Plug Low Purity Oxidation Step 2: Oxidation (I2 / Base / THF) Check->Oxidation High Purity Plug->Oxidation Quench Quench: Na2S2O3 (aq) (Remove Excess I2) Oxidation->Quench Extract Extraction (EtOAc) Quench->Extract FinalPur Flash Chromatography Extract->FinalPur

Figure 2: Decision tree for intermediate handling and final purification.

Optimization Data & Scope

The following table summarizes expected performance based on the electronic nature of the 5-substituent and the amine nucleophile.

VariableConditionImpact on Reaction
5-Substituent Electron Withdrawing (EWG)Accelerates Step 1. Increases electrophilicity of C3.
5-Substituent Electron Donating (EDG)Slows Step 1. May require Microwave heating (200°C).[4]
Amine Primary AliphaticHigh Reactivity. Yields >80%.[5]
Amine Secondary Cyclic (e.g., Morpholine)High Reactivity. Yields >85%.[5]
Amine Aniline (Aromatic)Lower Reactivity. Requires high temp/MW.
Solvent n-ButanolOptimal.[4] High boiling point allows thermal activation.
Solvent EthanolSub-optimal. Reflux temp (78°C) often insufficient for Step 1.

Troubleshooting & Safety

Common Pitfalls
  • Incomplete Amination: If starting material remains after 24h, switch to Microwave heating or use a sealed tube to exceed solvent boiling point.

  • Iodine Staining: If the product is colored after column, wash the organic layer more thoroughly with thiosulfate. 3-aminoisoxazoles can complex with iodine.

  • Regioselectivity: The starting 3-bromoisoxazoline must be pure. Impurities from the [3+2] cycloaddition (e.g., regioisomers) will carry through.

Safety Directives
  • 3-Bromoisoxazolines: Potential skin irritants. Handle with gloves.

  • Iodine: Corrosive and volatile. Weigh in a fume hood.

  • Pressure: When using sealed tubes or microwaves at 200°C, ensure vials are rated for the generated pressure (approx 15-20 bar).

References

  • Girardin, M., et al. (2009).[1] "Synthesis of 3-Aminoisoxazoles via the Addition-Elimination of Amines on 3-Bromoisoxazolines." Organic Letters, 11(5), 1159–1162. [Link]

  • Buron, F., et al. (2016).[5] "Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication." Chemistry of Heterocyclic Compounds, 52(11), 866–886.[6] [Link]

  • Pinho e Melo, T. M. (2005).[2][7] "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 9(10), 925-958. [Link]

Sources

Application Note: Mo(CO)₆-Mediated Ring Expansion of Isoxazoles for Pyridine Synthesis

[1][2]

Executive Summary

This application note details the protocol for the synthesis of polysubstituted pyridines (specifically 4-pyridones and nicotinates) via the molybdenum hexacarbonyl [Mo(CO)₆]-mediated reductive ring opening of isoxazoles. This method leverages the "masked" enaminone character of the isoxazole ring. Upon N–O bond cleavage by the low-valent molybdenum species, the resulting

This approach is superior to traditional condensation methods for accessing sterically crowded 2,4,6-triaryl- and 1,2,5,6-tetrasubstituted pyridine scaffolds, which are critical pharmacophores in drug discovery (e.g., bioisosteres for benzene rings, kinase inhibitors).

Scientific Background & Mechanistic Insight

The Isoxazole Advantage

Isoxazoles are robust, stable heterocycles that can be carried through multi-step syntheses. However, under specific reductive conditions, the N–O bond (bond energy ~55 kcal/mol) acts as a "spring-loaded" release mechanism. Cleaving this bond unmasks a reactive 1,3-dicarbonyl equivalent (specifically a

The Role of Mo(CO)₆

Molybdenum hexacarbonyl serves as a mild, selective reducing agent. Unlike catalytic hydrogenation (H₂/Pd), which might reduce alkenes or other sensitive groups, Mo(CO)₆ specifically targets the weak N–O bond via oxidative insertion.

Mechanism: The ROCC Pathway

The transformation follows a Reductive Opening – Cyclization Cascade (ROCC) .

  • Complexation: Thermal dissociation of CO ligands generates coordinatively unsaturated [Mo(CO)₅] or [Mo(CO)₄] species, which coordinate to the isoxazole nitrogen.

  • Oxidative Insertion: The Mo center inserts into the N–O bond.

  • Nitrene Formation: This yields a metal-complexed vinyl nitrene.[1]

  • Hydrolysis: In the presence of water, the complex hydrolyzes to form the free

    
    -amino enone (enamine).
    
  • Recyclization: The enamine nitrogen attacks a pendant electrophile (e.g., a

    
    -keto ester side chain), expelling water/alcohol to form the pyridine ring.
    
Mechanistic Pathway Diagram

ROCC_Mechanismcluster_0Stage 1: Activation & Cleavagecluster_1Stage 2: Hydrolysis & CyclizationStartFunctionalized Isoxazole(Isoxazol-5-yl-3-oxopropanoate)Mo_ComplexN-Coordinated Mo-Complex[Isox-Mo(CO)5]Start->Mo_Complex+ Mo(CO)6, -COThermal ActivationVinyl_NitreneVinyl Nitrene Complex(Mo-N=C-C=C-O)Mo_Complex->Vinyl_NitreneN-O InsertionEnaminoneβ-Amino Enone(Free Intermediate)Vinyl_Nitrene->Enaminone+ H2OReductive HydrolysisCyclization_TSIntramolecularCondensation TSEnaminone->Cyclization_TS- H2O/MeOHProductPolysubstituted Pyridine/PyridoneCyclization_TS->ProductAromatization

Figure 1: The Reductive Opening – Cyclization Cascade (ROCC) mechanism transforming isoxazoles to pyridines.

Experimental Protocol

This protocol is adapted from the work of Galenko et al. (2022) and Nitta et al., optimized for the synthesis of methyl 4-oxo-1,4-dihydropyridine-3-carboxylates from methyl 2-(isoxazol-5-yl)-3-oxopropanoates .

Reagents & Equipment
  • Substrate: Methyl 2-(isoxazol-5-yl)-3-oxopropanoate derivative (1.0 equiv).

  • Reagent: Molybdenum hexacarbonyl [Mo(CO)₆] (1.0 equiv). Note: While catalytic amounts have been reported in other contexts, stoichiometric use ensures complete conversion and prevents stalling at the enamine stage.

  • Solvent: Acetonitrile (MeCN), HPLC grade.

  • Additive: Deionized Water (10–20 equiv). Essential for hydrolysis of the nitrene complex.

  • Apparatus: Round-bottom flask, reflux condenser, inert gas (N₂ or Ar) line, oil bath.

Step-by-Step Methodology
  • Preparation: In a fume hood, charge a dry round-bottom flask with the isoxazole substrate (1.0 mmol) and Mo(CO)₆ (264 mg, 1.0 mmol).

    • Safety Note: Mo(CO)₆ is highly toxic and volatile. Handle solids in a weigh boat within the hood.

  • Solvation: Add Acetonitrile (10 mL) and Water (0.2 mL, ~11 mmol).

    • Critical Parameter: The presence of water is non-negotiable. Anhydrous conditions will lead to complex mixtures or stable metal-nitrene complexes that do not cyclize.

  • Reaction: Equip the flask with a reflux condenser and flush the system with Nitrogen for 5 minutes.

  • Heating: Heat the mixture to 70°C .

    • Optimization Note: Do not exceed 80°C immediately.[2] Higher temperatures (reflux at 82°C) often lead to "resinification" (polymerization) or deacylation of the sensitive enaminone intermediate.

  • Monitoring: Monitor by TLC or LC-MS.

    • Endpoint: Reaction is typically complete in 12–24 hours. Disappearance of the isoxazole peak and appearance of the fluorescent pyridine/pyridone spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove insoluble Molybdenum oxides (blue/black solids). Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via silica gel flash chromatography (Eluent: Hexane/EtOAc or DCM/MeOH depending on polarity).

Experimental Workflow Diagram

Protocol_WorkflowStep1Charge Flask:Isoxazole + Mo(CO)6Step2Add Solvent:MeCN + H2O (Wet)Step1->Step2Step3Heat to 70°C(Under N2)Step2->Step3DecisionTLC Check(12-24h)Step3->DecisionDecision->Step3IncompleteWorkupCelite Filtration& ConcentrationDecision->WorkupCompletePurifyFlash ColumnChromatographyWorkup->Purify

Figure 2: Operational workflow for the Mo(CO)₆-mediated synthesis.

Scope and Performance Data

The following table summarizes the tolerance of this protocol for various substituents on the isoxazole ring (specifically the 3-aryl/alkyl position) based on aggregated literature data (Galenko et al., 2022).

EntrySubstituent (R)ConditionsYield (%)Notes
1 Phenyl (Ph)70°C, 24h74%Standard benchmark. High purity.
2 4-Me-Ph70°C, 24h68%Electron-donating groups well tolerated.
3 4-Cl-Ph70°C, 30h71%Halogens remain intact (no oxidative addition to C-Cl).
4 4-NO₂-Ph60°C, 48h45%Strong EWG slows N-O cleavage; lower temp prevents degradation.
5 Alkyl (Me/Et)60°C, 24h30-50%Lower yields due to competitive deacylation of the intermediate.
6 Thiophene70°C, 24h62%Heteroaromatics tolerated.

Key Insight: The reaction is most efficient for aryl-substituted isoxazoles. Alkyl-substituted isoxazoles are prone to side reactions where the intermediate enaminone undergoes hydrolysis/deacylation rather than cyclization.

Troubleshooting & Optimization

Issue: Resinification (Black Tar Formation)
  • Cause: Overheating (>80°C) or prolonged reaction times causing polymerization of the enaminone intermediate.

  • Solution: Strictly control the oil bath temperature to 60–70°C. If the reaction is sluggish, add 0.5 equiv more Mo(CO)₆ rather than increasing heat.

Issue: Low Yield / Deacylation
  • Cause: The enaminone intermediate (formed after N-O cleavage) is sensitive. If the cyclization is slow, the enaminone may lose the acyl group (deacylation) to form a simple amino-enone byproduct.

  • Solution: Ensure the "pendant" electrophile (the ketone/ester group) is sufficiently reactive. Electron-withdrawing groups on the side chain facilitate faster cyclization.

Issue: Incomplete Conversion
  • Cause: Insufficient water or loss of CO atmosphere.

  • Solution: Ensure the MeCN is "wet" (add calculated water). Do not use molecular sieves.

References

  • Galenko, E. E., et al. (2022).[3] An Isoxazole Strategy for the Synthesis of 4-Oxo-1,4-dihydropyridine-3-carboxylates. Journal of Organic Chemistry.

  • Nitta, M., & Kobayashi, T. (1985).[1] Metal-carbonyl-induced reaction of isoxazoles.[4][2][1][3][5] Ring cleavage and reduction by hexacarbonylmolybdenum. Journal of the Chemical Society, Perkin Transactions 1.

  • Sakamoto, T., et al. (1985). Pyridine Synthesis from Isoxazoles. Chemical & Pharmaceutical Bulletin.
  • Manning, T. & Odom, A. (2022).[6] Substituted pyridines from isoxazoles: scope and mechanism. Organic & Biomolecular Chemistry.

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 3-bromoisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and purification scientists working with Ethyl 3-bromoisoxazole-5-carboxylate (CAS: 105174-97-8). It prioritizes the separation of critical regioisomeric impurities and the stability of the labile ester functionality.

Topic: Column Chromatography Purification Guide Compound: this compound Molecular Formula: C₆H₆BrNO₃ | MW: 220.02 g/mol Target Purity: >98% (HPLC/NMR)

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Why is this purification difficult? The synthesis of isoxazole carboxylates, typically via [3+2] cycloaddition of nitrile oxides with alkynes or bromination of isoxazole precursors, frequently generates regioisomers (e.g., Ethyl 5-bromoisoxazole-3-carboxylate) that possess nearly identical polarity to the target. Additionally, the isoxazole ring can be sensitive to harsh acidic conditions on silica gel, leading to ring opening or ester hydrolysis.

Success Criteria:

  • Stationary Phase: Silica Gel 60 (40-63 µm).

  • Mobile Phase: Hexanes / Ethyl Acetate (Gradient).

  • Critical Impurity: Regioisomer (3,5- vs 5,3-substitution) and unreacted starting materials (e.g., ethyl propiolate derivatives).

Pre-Purification Diagnostics (FAQs)

Q: My crude mixture shows two spots very close together on TLC. Which one is my product?

A: This is the classic "Regioisomer Dilemma." In 3,5-disubstituted isoxazoles, the regioisomers often co-elute.

  • Diagnostic: Run a TLC in 10% EtOAc in Hexanes .

  • Trend: generally, the isomer with the ester at the 5-position (Target: Ethyl 3-bromoisoxazole-5 -carboxylate) is slightly less polar (higher Rf) than the 3-carboxylate isomer due to better conjugation and dipole minimization, though this depends heavily on the exact synthesis route.

  • Action: If separation is poor (< 0.1 Rf difference), consider using Toluene/Ethyl Acetate or adding 1% Dichloromethane to the mobile phase to alter selectivity.

Q: The compound streaks on the TLC plate. Is it decomposing?

A: Streaking usually indicates one of two issues:

  • Acid Sensitivity: The isoxazole nitrogen or the ester is interacting with the acidic silanols.

    • Fix: Pre-wash your TLC plate with 1% Triethylamine (Et₃N) in hexanes and dry it before spotting. If the spot sharpens, you must add 0.5-1% Et₃N to your column mobile phase.

  • Overloading: You spotted too much concentrated material. Dilute to ~10 mg/mL and re-spot.

Q: What is the best solubility solvent for loading?

A: Avoid loading in pure Dichloromethane (DCM) or Ethyl Acetate if possible, as these strong solvents will cause "band broadening" at the top of the column.

  • Recommended: Dissolve the crude in a minimum amount of DCM, add silica gel (mass ratio 1:2 crude:silica), and evaporate to dryness (Dry Loading ). This ensures the sharpest possible band resolution.

Column Chromatography Troubleshooting Guide

Issue: Poor Separation of Regioisomers

Symptom: The target overlaps with a secondary spot despite a shallow gradient. Root Cause: Standard Hexane/EtOAc lacks the pi-pi interaction selectivity needed for isomeric separation. Solution:

  • Switch Solvent System: Use Hexane / DCM / Acetone (8:2:0.5) . The DCM introduces selectivity based on polarizability rather than just polarity.

  • Increase Column Length: Switch to a longer column (L/D ratio > 20) to increase theoretical plates.

  • Reduce Fraction Size: Collect smaller fractions (e.g., 1/4th of column volume) during the critical elution window.

Issue: Product Yield is Lower than Expected (Decomposition)

Symptom: NMR of the purified fraction shows new peaks near 10-12 ppm (carboxylic acids) or loss of the ethyl group. Root Cause: Hydrolysis of the ester on the silica surface, catalyzed by residual moisture and acidity. Solution:

  • Buffer the Silica: Slurry pack the column using Hexanes containing 1% Triethylamine .

  • Speed: Do not leave the compound on the column overnight. Flash chromatography should be completed in < 30 minutes.

Issue: Co-elution of Bromination Byproducts

Symptom: If synthesized via direct bromination, poly-brominated species may be present. Solution:

  • Poly-brominated byproducts are significantly less polar (Higher Rf).

  • Start the gradient with 100% Hexanes for 2 column volumes (CV) to flush these non-polar impurities before introducing Ethyl Acetate.

Standard Operating Procedure (SOP)

Method: Flash Column Chromatography Scale: 1.0 g Crude Mixture

Step 1: Stationary Phase Preparation
  • Select a column size appropriate for 1g load (approx. 25-40g Silica Gel).

  • Equilibration: Flush the column with 3 CV of 100% Hexanes .

    • Note: If the compound was acid-sensitive during TLC, add 1% Et₃N to this equilibration solvent.

Step 2: Sample Loading (Dry Load)
  • Dissolve 1.0 g crude in 5 mL DCM.

  • Add 2.0 g Silica Gel.

  • Rotary evaporate until a free-flowing powder is obtained.

  • Carefully add this powder to the top of the equilibrated column and cover with a layer of sand.

Step 3: Elution Gradient

Run the following gradient profile (based on Mobile Phase A: Hexanes, B: Ethyl Acetate):

PhaseVolume (CV)% Mobile Phase B (EtOAc)Purpose
1 0 - 20% (Pure Hexanes)Elute non-polar poly-brominated impurities.
2 2 - 50% → 5%Linear ramp to move the front.
3 5 - 155% → 20%Critical Separation Window. Collect small fractions.
4 15 - 1820% → 50%Flush polar starting materials/acids.
Step 4: Fraction Analysis
  • Spot fractions on TLC (Visualizer: UV 254 nm).

  • Combine fractions containing the pure spot (Rf ~ 0.35 in 10% EtOAc/Hexane).

  • Evaporate solvent at < 40°C to prevent thermal degradation.

Visualization of Separation Logic

Diagram 1: Purification Workflow & Decision Tree

This diagram outlines the logical flow for purifying the target isoxazole, including decision points for "Dry Loading" and "Buffering."

PurificationWorkflow Start Crude this compound TLC_Check TLC Analysis (10% EtOAc/Hex) Start->TLC_Check Decision_Streak Does it Streak? TLC_Check->Decision_Streak Buffer Add 1% Et3N to Mobile Phase Decision_Streak->Buffer Yes NoBuffer Standard Silica Decision_Streak->NoBuffer No Loading Dry Loading onto Silica (1:2 Ratio) Buffer->Loading NoBuffer->Loading Gradient Gradient Elution 0-20% EtOAc in Hexane Loading->Gradient Fractions Fraction Collection (Target Rf ~ 0.35) Gradient->Fractions Impurities Impurities: High Rf: Poly-bromo Low Rf: Acids/Isomers Gradient->Impurities Final Pure Compound (Evaporate < 40°C) Fractions->Final

Caption: Decision tree for optimizing the purification of this compound based on TLC behavior.

Reference Data

Table 1: Physical Properties & Chromatographic Data
PropertyValueNotes
CAS Number 105174-97-8Unique Identifier
Molecular Weight 220.02Monoisotopic Mass: 218.95
Appearance White to pale yellow solid/oilDepends on purity and crystallization
TLC Rf Value 0.35 - 0.45 Solvent: 10% Ethyl Acetate in Hexanes
UV Absorbance λmax ~ 254 nmConjugated isoxazole system
Solubility DCM, EtOAc, MeOHPoor solubility in pure Hexanes
Table 2: Common Impurities & Retardation Factors (Estimated)
CompoundRelative Rf (vs Target)Separation Strategy
Poly-brominated byproducts +0.4 (Much Higher)Elute with 100% Hexanes first.
Target: 3-bromo-5-carboxylate 0.0 (Baseline) Collect this fraction.
Regioisomer: 5-bromo-3-carboxylate -0.05 to -0.1 (Lower)Requires shallow gradient (0-10% EtOAc).
Hydrolysis Product (Acid) -0.3 (Much Lower)Remains on column or elutes with MeOH flush.

References

  • PubChem Compound Summary. "this compound (CID 13802099)."[1] National Center for Biotechnology Information. [Link]

  • MDPI Molbank. "Synthesis of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate." (Provides analogous Rf values and purification conditions for isoxazole carboxylates). [Link][2][3][4]

  • Royal Society of Chemistry. "Synthesis of isoxazole derivatives via cycloaddition." (General reference for [3+2] cycloaddition impurity profiles). [Link]

Sources

Technical Support Center: Alternative Solvents for Microwave-Induced Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for microwave-assisted isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to modernize their synthetic routes by moving away from conventional volatile organic compounds (VOCs) towards greener, more efficient solvent systems. We will explore the causality behind solvent selection, troubleshoot common experimental hurdles, and provide validated protocols to ensure your success.

Section 1: The "Why": Fundamentals of Solvent Selection in Microwave Chemistry

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern chemistry, offering dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.[1][2][3] The choice of solvent is not merely a medium for the reactants but a critical parameter that directly influences the efficiency of the microwave heating process.

FAQ 1.1: Why is microwave heating fundamentally different and often superior to a conventional oil bath?

Conventional heating relies on thermal conduction, where heat is transferred slowly from an external source, through the vessel walls, and into the reaction mixture, creating a significant temperature gradient.[1] Microwave heating, conversely, is a volumetric energy transfer process. It utilizes the ability of polar molecules (like your solvent and reactants) to align with a rapidly oscillating electric field.[4][5] This molecular agitation generates heat directly and uniformly throughout the entire sample, leading to rapid temperature elevation and avoiding the "wall effect" seen in oil baths.[6] This efficiency often translates to a thousand-fold increase in reaction rates.[4]

G cluster_0 Conventional Heating (Oil Bath) cluster_1 Microwave Heating a External Heat Source (Oil Bath) b Vessel Wall a->b Slow Conduction (Temperature Gradient) c Solvent Surface b->c Slow Conduction (Temperature Gradient) d Reaction Core c->d Slow Conduction (Temperature Gradient) e Microwave Irradiation f Uniform & Instantaneous Volumetric Heating (Solvent + Reactants) e->f Direct Energy Transfer

Caption: Conventional vs. Microwave Heating Mechanisms.

FAQ 1.2: What properties make a solvent ideal for microwave synthesis?

The ability of a solvent to absorb microwave energy and convert it into heat is determined by its dielectric properties, specifically the dissipation factor (tan δ). Solvents with a high tan δ are excellent microwave absorbers and heat very rapidly. However, even solvents with low tan δ can be used effectively, as they will still heat, albeit more slowly.[7] Key considerations include:

  • Polarity: The molecule must have a dipole moment to interact with the electric field. Non-polar solvents like hexane or toluene are microwave transparent and will not heat unless a polar reactant or a passive heating element is present.[8]

  • Boiling Point: High-boiling polar solvents like DMF or NMP are traditionally used because they allow for high reaction temperatures at atmospheric pressure. However, in a sealed microwave vessel, even low-boiling solvents like ethanol can reach temperatures far exceeding their atmospheric boiling point due to the buildup of pressure.[9]

  • Safety & Sustainability: The modern emphasis is on "green" solvents that are non-toxic, biodegradable, and derived from renewable resources.[10]

Section 2: Choosing Your Green Solvent System

The move towards sustainable chemistry has opened up a portfolio of effective, environmentally benign solvents for isoxazole synthesis. Traditional solvents like DMF and toluene can often be replaced without compromising—and sometimes even improving—reaction outcomes.

FAQ 2.1: What are the most common "green" alternatives and how do they compare?

Protic solvents like ethanol, isopropanol (IPA), and even water are excellent choices for many microwave-assisted isoxazole syntheses.[11][12][13] They are readily available, inexpensive, and have favorable safety profiles.

Table 1: Comparison of Common Green Solvents for Microwave Synthesis

Solvent Boiling Point (°C) Dielectric Constant (ε) Tan δ Green Chemistry Considerations
Water 100 80.4 0.123 The ultimate green solvent; non-toxic, non-flammable. Can facilitate specific reaction pathways.[10]
Ethanol 78 24.3 0.941 Renewable resource, low toxicity, excellent microwave absorber. Widely used in isoxazole synthesis.[3][14]
Isopropanol (IPA) 82.5 18.3 0.739 Low cost, effective substitute for more toxic alcohols. Proven effective for oxazole/isoxazole synthesis.[13][15]

| ChCl/Glycerol (DES) | >200 | N/A | High | Biodegradable, low volatility, low cost, can act as both solvent and catalyst.[16][17] |

FAQ 2.2: When should I consider a Deep Eutectic Solvent (DES) or an Ionic Liquid (IL)?

DESs and ILs are non-volatile alternatives that are gaining traction.[12][16]

  • Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors (e.g., glycerol) and acceptors (e.g., choline chloride) that form a eutectic with a melting point far lower than the individual components.[17] They are often biodegradable, easy to prepare, and can be highly effective for isoxazole synthesis, sometimes enhancing reaction rates and simplifying workup.[16][18]

  • Ionic Liquids (ILs): ILs are salts with low melting points that can act as both solvent and catalyst.[15] Their high polarity and negligible vapor pressure make them suitable for high-temperature microwave reactions. However, their synthesis can be costly, and toxicity can be a concern.[17]

FAQ 2.3: Is a solvent-free (neat) reaction a viable option?

Absolutely. Solvent-free, or "neat," reactions are a primary goal of green chemistry.[6] Reactants are either mixed directly or adsorbed onto a solid support like silica or alumina.[7] This approach eliminates solvent waste entirely and can lead to remarkably clean and fast reactions, as the microwave energy is absorbed directly by the reacting species.[19]

Section 3: Troubleshooting Common Experimental Issues

Even with optimized conditions, challenges can arise. This section provides a systematic guide to resolving the most common problems encountered in microwave-assisted isoxazole synthesis.

Issue 1: Low or No Product Yield

Q: My reaction is not proceeding, or the yield is very low after the specified time. What should I check first?

A: Low conversion is a frequent issue that can almost always be traced back to starting materials, reaction conditions, or intermediate stability. Follow a systematic approach to diagnose the problem.

G start Low / No Yield Observed mat_check 1. Verify Starting Material Integrity - Purity (NMR/LCMS) - Reactivity (e.g., keto-enol tautomers) - Stability of precursors start->mat_check cond_check 2. Re-evaluate Reaction Conditions - Temperature too low? - Time too short? - Insufficient microwave power? mat_check->cond_check Materials OK sol_mat Solution: - Purify starting materials - Use fresh reagents mat_check->sol_mat inter_check 3. Consider Intermediate Stability (For 1,3-Dipolar Cycloadditions) - Is the nitrile oxide dimerizing? cond_check->inter_check Conditions OK sol_cond Solution: - Increase temperature incrementally - Increase reaction time (monitor by TLC/LCMS) - Ensure proper stirring cond_check->sol_cond sol_inter Solution: - Generate nitrile oxide in situ - Ensure dipolarophile is present in excess - Slow addition of precursor inter_check->sol_inter

Caption: Workflow for Troubleshooting Low Yields.[20]

Issue 2: Formation of Regioisomers

Q: My 1,3-dipolar cycloaddition is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve regioselectivity?

A: This is a classic challenge in isoxazole synthesis.[20][21] Regioselectivity is governed by a delicate balance of steric and electronic factors, which can be heavily influenced by the reaction environment.

  • Solvent Polarity: Changing the solvent can alter the transition state energies for the competing pathways. Experiment with solvents of varying polarity (e.g., ethanol vs. isopropanol vs. water) to see if it favors one isomer.[20]

  • Electronic Properties: Modify the electronic nature of your alkyne or nitrile oxide. Electron-withdrawing groups on the alkyne often favor the 3,4-isomer, while terminal alkynes typically favor the 3,5-isomer.[21]

  • Catalysis: The addition of a Lewis acid or the use of copper-catalyzed conditions (for terminal alkynes) can dramatically steer the regioselectivity towards a single product.[20]

G reactants Nitrile Oxide + Unsymmetrical Alkyne path_A Pathway A (Favored by Sterics/Electronics) reactants->path_A path_B Pathway B (Competing Pathway) reactants->path_B product_A 3,5-Disubstituted Isoxazole (Major Isomer) path_A->product_A product_B 3,4-Disubstituted Isoxazole (Minor Isomer) path_B->product_B

Caption: Competing pathways leading to regioisomers.

Issue 3: Significant Byproduct Formation (e.g., Furoxans)

Q: I'm observing a significant amount of furoxan byproduct in my reaction. How can I minimize this?

  • In Situ Generation: Always generate the nitrile oxide in the presence of the alkyne rather than isolating it first.[20]

  • Slow Addition: If using a precursor that generates the nitrile oxide, add it slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low.

  • Optimize Stoichiometry: Ensure the alkyne is not the limiting reagent.

Issue 4: Product Decomposition

Q: I suspect my isoxazole product is decomposing. What conditions should I avoid?

A: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions.[20][22]

  • Strongly Basic Conditions: Avoid strong bases like NaOH or KOH during workup, as they can promote ring-opening. Use milder bases like NaHCO₃ if necessary.

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) will readily cleave the N-O bond.

  • Photochemical Conditions: Some isoxazoles are sensitive to UV irradiation and can rearrange. Protect your compound from light if you suspect photosensitivity.[20]

Section 4: Validated Experimental Protocols

The following protocols are adapted from peer-reviewed literature and serve as robust starting points for your experiments.

Protocol 1: Microwave-Assisted Synthesis in a Green Protic Solvent (Ethanol)[3]

This protocol describes the cyclization of a chalcone with hydroxylamine hydrochloride.

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, add the chalcone (1 mmol) and hydroxylamine hydrochloride (1.2 mmol).

  • Add 5 mL of ethanol, followed by a solution of sodium hydroxide in ethanol.

  • Seal the vial with a Teflon septum and aluminum crimp cap.

  • Place the vessel in the cavity of a dedicated microwave reactor.

  • Irradiate the mixture at 120 °C (power: ~200 W) for 10-15 minutes. Monitor pressure to ensure it remains within the safe limits of the vessel.

  • After irradiation, cool the vessel to below 50 °C using compressed air before opening.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and purify by recrystallization from ethanol.

Protocol 2: Synthesis in a Deep Eutectic Solvent (DES)[16]

This protocol describes a three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones.

  • Prepare the DES by gently heating an equimolar mixture of choline chloride (ChCl) and glycerol (Gly) at 80 °C until a clear, homogeneous liquid is formed.

  • In a test tube, add the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.1 mmol), and 0.1 mL of the ChCl/Gly DES.

  • Add 0.1 mL of water to the mixture.

  • Stir the reaction mixture and heat at 60 °C in an oil bath (this method can be adapted for microwave heating for faster results).

  • Monitor the reaction progress by TLC.

  • Upon completion, add 5 mL of water to the reaction mixture. The solid product will precipitate.

  • Filter the solid, wash with water, and dry to obtain the crude product, which can be further purified if necessary.

Section 5: Safety in Microwave Chemistry

FAQ 5.1: What are the critical safety precautions for running microwave reactions in sealed vessels?

A: Safety is paramount. Microwave synthesis heats reactions well above their atmospheric boiling points, generating significant internal pressure.[9]

  • Use a Dedicated Reactor: NEVER use a domestic kitchen microwave.[5][23] Dedicated chemical synthesis reactors are built to contain potential explosions and have essential pressure and temperature feedback controls.

  • Use Correct Vessels: Only use microwave process vials specifically designed and rated for the temperatures and pressures you intend to reach.[8][9] Inspect vials for cracks or defects before each use.

  • Monitor Reactions: Do not leave reactions unattended.[8] Pay close attention to the real-time temperature and pressure readings provided by the instrument. If a rapid, unexpected rise in pressure occurs (a sign of a potential runaway reaction), abort the heating immediately.

  • Proper Cooling: Always allow the vessel to cool to a safe temperature (well below the solvent's boiling point) before attempting to open it.[9]

References

  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (n.d.).
  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem. (n.d.).
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. (2021).
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
  • Safety Considerations for Microwave Synthesis - CEM Corporation. (n.d.).
  • Microwave Reactor Safety. (n.d.).
  • Greener Synthesis of 3,4-Disubstituted Isoxazole-5(4H)-ones in a Deep Eutectic Solvent. (n.d.).
  • Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions - ProQuest. (n.d.).
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021).
  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent - Current Trends in Biotechnology and Pharmacy. (n.d.).
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - NIH. (n.d.).
  • Theory of Microwave Heating for Organic Synthesis - CEM Corporation. (n.d.).
  • 10 - Organic Syntheses Procedure. (n.d.).
  • Troubleshooting regioselectivity in isoxazole synthesis - Benchchem. (n.d.).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. (n.d.).
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | ACS Omega. (2020).
  • Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids - Indian Journal of Pharmaceutical Sciences. (n.d.).
  • Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols - Benchchem. (n.d.).
  • Green Synthesis of Isoxazole Analogues | PDF - Scribd. (n.d.).
  • Microwave Synthesis - Organic Chemistry Portal. (n.d.).
  • Construction of Isoxazole ring: An Overview. (2024).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches | Sciety. (2025).
  • PART - 1 INTRODUCTION - BS Publications. (n.d.).
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC. (2025).
  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (2024).
  • Continuous-Flow Microliter Microwave Irradiation in the Synthesis of Isoxazole Derivatives: An Optimization Procedure - Thieme E-Books & E-Journals. (n.d.).
  • Challenges associated with isoxazole directed C−H activation. - ResearchGate. (n.d.).
  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC. (2025).
  • Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence - Organic Chemistry Portal. (n.d.).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. (n.d.).
  • (PDF) Continuous-Flow Microliter Microwave Irradiation in the Synthesis of Isoxazole Derivatives: An Optimization Procedure Continuous-Flow Microliter Microwave-Irradiation Synthesis of Isoxazoles - ResearchGate. (2025).
  • Green Deep Eutectic Solvents for Microwave-Assisted Biomass Delignification and Valorisation - UniTo. (2021).
  • Microwave‐Assisted Preparation of an Acidic Deep Eutectic Solvent: Green Analysis, Characterization and Application | Request PDF - ResearchGate. (2024).
  • Microwave assisted novel synthesis of isoxazole and their antibacterial activity - Zenodo. (n.d.).

Sources

Validation & Comparative

Comparative Guide: Late-Stage vs. Early-Stage Bromination for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Strategic Selection for High-Value Heterocycles

In medicinal chemistry, the isoxazole ring is a privileged scaffold, often requiring halogenation to serve as a handle for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The decision to introduce bromine early (via cyclization of halogenated precursors) or late (via functionalization of the intact ring) is not merely logistical—it dictates the regiochemical outcome and the diversity of the resulting chemical library.

This guide objectively compares these two methodologies, providing decision frameworks, experimental protocols, and mechanistic insights to optimize your synthetic route.

Mechanistic Foundations & Regioselectivity[1][2][3]

To choose the correct strategy, one must understand the electronic landscape of the isoxazole ring.

The Electronic Bias (Why Late-Stage Favors C-4)

Isoxazole is a


-excessive heteroaromatic system, but the electronegative oxygen and nitrogen atoms create significant polarization.
  • C-4 Position: This is the most electron-rich site and the primary target for Electrophilic Aromatic Substitution (SEAr) . The HOMO coefficients are highest at C-4, making it the exclusive site for direct bromination using reagents like NBS or

    
    .
    
  • C-3 and C-5 Positions: These positions are electron-deficient due to inductive withdrawal by the adjacent heteroatoms. Direct electrophilic bromination at these positions is mechanistically unfavorable. Accessing 3- or 5-bromoisoxazoles typically requires Early-Stage strategies or metallation (lithiation) followed by quenching.

Pathway Visualization

The following diagram illustrates the divergent pathways and their regiochemical consequences.

IsoxazolePathways Start Target: Bromoisoxazole LateStage Late-Stage Strategy (Direct Functionalization) Start->LateStage EarlyStage Early-Stage Strategy (Cyclization) Start->EarlyStage IsoxazoleCore Pre-formed Isoxazole Core LateStage->IsoxazoleCore SEAr SEAr Mechanism (NBS/Br2) IsoxazoleCore->SEAr ProductC4 4-Bromoisoxazole (Exclusive Product) SEAr->ProductC4 SEAr->ProductC4 Electronic Control (HOMO at C4) Precursors Brominated Precursors EarlyStage->Precursors Cycloaddition [3+2] Cycloaddition Precursors->Cycloaddition ProductC3_C5 3- or 5-Bromoisoxazole (Regiocontrolled) Cycloaddition->ProductC3_C5 Cycloaddition->ProductC3_C5 Precursor Control

Figure 1: Strategic divergence in bromoisoxazole synthesis. Late-stage methods are electronically driven (C4 selective), while early-stage methods are precursor-driven.

Comparative Analysis: Performance Metrics

The following table synthesizes data from various synthetic campaigns to highlight the trade-offs between the two approaches.

FeatureLate-Stage Bromination (Direct SEAr)Early-Stage Bromination ([3+2] Cycloaddition)
Primary Reagents NBS (N-Bromosuccinimide), Br₂, DBDMHBromo-nitrile oxides, Bromo-alkynes, Dibromoformaldoxime
Regioselectivity C-4 Exclusive. (Difficult to alter without blocking groups)Flexible. Can target C-3, C-4, or C-5 depending on precursor design.
Atom Economy High. Direct H

Br exchange.
Moderate. Often requires leaving groups or specific dipoles.
Step Economy Excellent. 1 step from parent isoxazole.Lower. Requires synthesis of brominated precursors.[1]
Substrate Scope Limited by C-4 sterics and competing electron-rich arenes.Broad. Tolerates sensitive groups if they survive cyclization.
Scalability High. NBS reactions are robust and easily purified.Moderate. Nitrile oxides can be unstable/explosive; requires care.
Primary Use Case Generating libraries for SAR around a fixed core.Synthesizing specific isomers (e.g., 3-bromo) inaccessible via SEAr.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The "Critical Checkpoints" ensure the reaction is proceeding correctly before committing resources to workup.

Protocol A: Late-Stage C-4 Bromination (The "Gold Standard")

Objective: Synthesis of 4-bromo-3,5-dimethylisoxazole from 3,5-dimethylisoxazole. Mechanism: Electrophilic Aromatic Substitution via succinimidyl radical/bromonium ion.

Materials:

  • Substrate: 3,5-Dimethylisoxazole (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)

  • Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile) [0.5 M concentration]

  • Catalyst: Ammonium Acetate (

    
    ) (0.1 equiv) - Optional, accelerates rate.
    

Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylisoxazole in DMF.

  • Addition: Add NBS portion-wise over 15 minutes at

    
     (ice bath). Caution: Exothermic.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

  • Critical Checkpoint (TLC/LCMS):

    • Validation: Spot reaction mixture vs. starting material. The product (4-bromo) is significantly less polar (higher

      
      ) than the starting material.
      
    • LCMS: Look for the characteristic doublet mass peak (

      
       and 
      
      
      
      ) indicative of bromine isotopes (
      
      
      ).
  • Quench & Workup: Pour mixture into ice-water (5x reaction volume). The product often precipitates as a solid. Filter or extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexanes/EtOAc).

Why this works: The electron-donating methyl groups at C-3 and C-5 further activate the C-4 position, making this reaction rapid and high-yielding (>90%).

Protocol B: Early-Stage Synthesis of 3-Bromoisoxazoles

Objective: Synthesis of a 3-bromoisoxazole scaffold via [3+2] cycloaddition. Mechanism: 1,3-Dipolar Cycloaddition of a bromonitrile oxide with an alkyne.

Materials:

  • Precursor: Dibromoformaldoxime (Source of bromonitrile oxide)

  • Dipolarophile: Phenylacetylene (1.0 equiv)

  • Base:

    
     or 
    
    
    
    (To generate the dipole in situ)
  • Solvent: EtOAc/Water biphasic system or DCM.

Workflow:

  • Dipole Generation: Dissolve dibromoformaldoxime in EtOAc. Add the alkyne.

  • Cyclization: Add the base (dissolved in water if using carbonate) slowly over 1 hour. This slow addition prevents dimerization of the unstable nitrile oxide (furoxan formation).

  • Reaction: Stir vigorously at RT for 12 hours.

  • Critical Checkpoint:

    • Validation: Monitor consumption of the alkyne. Appearance of a new UV-active spot.

    • Selectivity Check: 3-bromoisoxazoles are the major product, but 3,5- vs 3,4-regioisomers depend on the alkyne sterics. Phenylacetylene typically favors the 3-bromo-5-phenylisoxazole (5-substituted).

  • Workup: Separate organic layer, wash with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography.

Why this works: The bromine atom is incorporated into the dipole before the ring forms. This is the only reliable way to place a bromine at the C-3 position, as C-3 is deactivated in the final ring system.

Mechanistic Visualization: C-4 Bromination

Understanding the transition state of the late-stage bromination explains the high regioselectivity.

Mechanism Step1 Reagent Activation NBS polarization Step2 Pi-Complex Formation Isoxazole attacks Br+ Step1->Step2 Electrophilic Attack Step3 Sigma-Complex (Wheland Intermediate) Resonance Stabilized Cation at C4 Step2->Step3 Rate Determining Step Step4 Deprotonation Restoration of Aromaticity Step3->Step4 Fast Note Note: C4 is preferred because the positive charge in the intermediate is best stabilized by adjacent groups and avoids placing + charge on electronegative N/O. Step3->Note

Figure 2: Step-wise mechanism of Electrophilic Aromatic Substitution (SEAr) at the isoxazole C-4 position.[2]

References

  • Mechanistic Insight on Isoxazole Halogenation

    • Reactivity of the Isoxazole Ring.[3][4][5][6][7] (2024).[1][4][8] Journal of ISAS.

  • Late-Stage Bromination Protocols

    • N-Bromosuccinimide (NBS) Applications in Heterocyclic Synthesis.[9][10] (2019).[4][8][10] Molecules.

  • Early-Stage Cycloaddition Strategies

    • Regioselective Synthesis via [3+2] Cycloaddition.[11] (2010).[12] Organic & Biomolecular Chemistry.

  • Comparison of Synthetic Routes

    • Synthesis of Breitfussin B by Late-Stage Bromination.[13] (2015).[9][13] Organic Letters.

    • [13]

  • General Isoxazole Functionalization

    • Functionalization of the Isoxazole Ring at the C4 Position.[14][7] BenchChem Technical Guides.

Sources

Structural Validation of Ethyl 3-bromoisoxazole-5-carboxylate: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Ethyl 3-bromoisoxazole-5-carboxylate structure by X-ray crystallography Content Type: Publish Comparison Guide

Executive Summary

In the development of novel isoxazole-based pharmacophores, the precise regiochemical assignment of substituents is critical. For This compound (CAS 105174-97-8), distinguishing the target structure from its regioisomer, Ethyl 5-bromoisoxazole-3-carboxylate (CAS 1914946-33-0), presents a significant analytical challenge. While Nuclear Magnetic Resonance (NMR) spectroscopy is the standard high-throughput screening tool, it often yields ambiguous results due to the electronic similarities of the isomeric cores.

This guide objectively compares the validation performance of Single Crystal X-ray Diffraction (SC-XRD) against standard NMR Spectroscopy . We demonstrate that while NMR is sufficient for purity assessment, SC-XRD is the requisite "Gold Standard" for absolute structural confirmation, particularly when establishing a new synthetic route or validating a lead compound scaffold.

Part 1: The Analytical Challenge (Regioisomerism)

The synthesis of substituted isoxazoles, typically via [3+2] cycloaddition of nitrile oxides with alkynes, frequently produces a mixture of regioisomers. For the brominated isoxazole carboxylates, the two potential isomers are:

  • Target: this compound (3-Br, 5-COOEt)[1]

  • Isomer: Ethyl 5-bromoisoxazole-3-carboxylate (5-Br, 3-COOEt)

Why NMR is Often Insufficient

In 1H NMR, both isomers present a very similar signal pattern:

  • A characteristic ethyl ester quartet and triplet.

  • A single aromatic proton (H4).

The chemical shift of the H4 proton is influenced by the shielding/deshielding cones of the adjacent Br and Ester groups. However, these effects are solvent-dependent and often overlap (typically


 6.5 – 7.2 ppm), making ab initio assignment risky without a known reference standard for both isomers. NOE (Nuclear Overhauser Effect) experiments are limited because the quaternary carbons at positions 3 and 5 block direct coupling pathways between the ring proton and the ethyl group.

Part 2: Comparative Analysis (X-ray vs. NMR)

The following table contrasts the capabilities of the "Product" (X-ray Validation) against the "Alternative" (NMR Characterization) for this specific molecule.

Table 1: Performance Comparison Matrix
FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (1H/13C/NOE)
Primary Output 3D Electron Density Map (Absolute Configuration)Chemical Shifts & Coupling Constants (Relative Environment)
Regioisomer Resolution Definitive. Direct visualization of Br atom at C3 vs C5.Ambiguous. Relies on calculated shifts or reference comparison.
Data Confidence >99% (R-factor dependent)80-90% (Solvent/Concentration dependent)
Sample State Solid Single Crystal (0.1–0.5 mm)Solution (CDCl3, DMSO-d6)
Destructive? Non-destructive (Crystal recoverable)Non-destructive
Time to Result 24–48 Hours (Crystallization + Data)15 Minutes
Critical Limitation Requires a high-quality single crystal.Cannot easily distinguish isomers with isolated spin systems.

Part 3: Experimental Protocol (The Validation Workflow)

To achieve definitive validation, the following self-validating workflow is recommended. This protocol addresses the common challenge of crystallizing low-melting ethyl esters.

Phase 1: Crystallization (The Critical Step)

This compound may exist as a low-melting solid or oil. High-quality crystals are required for SC-XRD.

  • Method A: Slow Evaporation (Preferred for solids)

    • Dissolve 20 mg of the compound in 2 mL of Ethyl Acetate .

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial to remove nucleation sites.

    • Cover with parafilm, poke 3-4 small holes, and allow to stand at 4°C (refrigerator) to slow evaporation and encourage orderly lattice formation.

  • Method B: Vapor Diffusion (Preferred for oils/low-melting solids)

    • Dissolve 15 mg of compound in 0.5 mL Dichloromethane (DCM) in a small inner vial.

    • Place this open vial inside a larger jar containing 5 mL of Pentane or Hexane (Antisolvent).

    • Seal the outer jar. The pentane vapors will slowly diffuse into the DCM, lowering solubility and forcing crystallization.

Phase 2: X-ray Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent with Mo-K

    
     radiation (
    
    
    
    = 0.71073 Å).
  • Temperature: 100 K (Cryostream is mandatory to prevent thermal motion disorder common in ethyl chains and to freeze low-melting crystals).

  • Strategy: Collect a full sphere of data to ensure redundancy.

  • Refinement Targets:

    • 
       (unweighted) < 0.05 (5%)
      
    • Goodness of Fit (GoF) ~ 1.0

    • FLACK Parameter (if chiral impurities suspected, though molecule is achiral): N/A.

Phase 3: Structural Metrics for Validation

Upon solving the structure (using SHELXT/SHELXL), validate the regioisomer by measuring specific bond lengths. The C-Br bond length is significantly longer than C-C or C-N bonds, allowing immediate visual confirmation.

  • C3–Br Bond Length: Expected ~1.85 Å.

  • C5–C(carbonyl) Bond Length: Expected ~1.48 Å.

  • Geometry: The isoxazole ring should be planar. The Br atom will be clearly located at the position meta to the ring oxygen if it is the 3-bromo isomer (standard numbering: O1-N2-C3-C4-C5).

Part 4: Visualization of the Decision Pathway

The following diagram illustrates the logical flow for validating the structure, highlighting the "Dead End" often encountered with NMR and the resolution provided by X-ray.

ValidationWorkflow Start Crude Reaction Product (Isoxazole Synthesis) Purification Column Chromatography Start->Purification NMR 1H NMR Analysis (CDCl3) Purification->NMR Decision Is H4 Signal Definitive? NMR->Decision Ambiguity AMBIGUITY: 3-Br vs 5-Br Shifts Overlap Decision->Ambiguity No (Common) Validation FINAL VALIDATION: This compound Confirmed by C-Br position Decision->Validation Yes (Rare/Reference Avail) Crystallization Crystallization (Vapor Diffusion) Ambiguity->Crystallization Required Step XRD SC-XRD Data Collection (Mo-Kα, 100K) Crystallization->XRD Structure Structure Solution (Direct Methods) XRD->Structure Structure->Validation

Figure 1: Structural validation workflow comparing the spectroscopic route (often ambiguous) with the crystallographic route (definitive).

References

  • Antonini, C., Cordero, F. M., & Machetti, F. (2024).[2] 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762.[2] (Provides context on isoxazole synthesis and regioisomer separation). Retrieved from [Link][3]

  • Zhao, H., et al. (2011). Crystal structure of ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E. (Demonstrates typical isoxazole crystal packing and bond parameters). Retrieved from [Link]

  • Gao, J., et al. (2012). Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. Acta Crystallographica Section E. Retrieved from [Link]

Sources

Benchmarking New Isoxazole Synthesis Methods Against Established Routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Shift from Thermal to Catalytic Control

For decades, the synthesis of isoxazoles—a critical pharmacophore in drugs like valdecoxib and leflunomide—relied on the thermal Huisgen [3+2] cycloaddition. While versatile, this "Gold Standard" suffers from a fatal flaw: poor regiocontrol , typically yielding difficult-to-separate mixtures of 3,5- and 3,4-isomers.

This guide benchmarks this established route against three modern challengers that solve the selectivity crisis:

  • Cu-Catalyzed Cycloaddition (CuCNO): The new standard for exclusive 3,5-selectivity .

  • Enamine-Mediated Cyclization: A strategic workaround for the elusive 3,4-isomer .

  • Aqueous Sonochemistry: The green alternative reducing reaction times from hours to minutes.

Part 1: The Established Route (The Control)

Thermal Huisgen [3+2] Cycloaddition

Mechanism: Concerted pericyclic reaction between a nitrile oxide (1,3-dipole) and an alkyne (dipolarophile). The Problem: The lack of a guiding catalyst means the interaction is dominated by steric and electronic factors that are often opposing.

  • Outcome: Frequently produces a ~60:40 to 80:20 mixture of 3,5- and 3,4-regioisomers.

  • Conditions: High heat (reflux in toluene/benzene), often requiring the isolation of unstable hydroximoyl chlorides.

Part 2: The Challengers (Modern Benchmarks)

Method A: The "Regio-King" (3,5-Selective)

Technique: Copper(I)-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuCNO). Why it wins: Analogous to the famous CuAAC "click" reaction for triazoles, Copper(I) forms a metallacycle intermediate that directs the incoming dipole exclusively to the 3,5-position.

  • Selectivity: >98:2 (3,5-isomer).

  • Atom Economy: High (One-pot generation of dipole).

Method B: The "Elusive" (3,4-Selective)

Technique: Enamine-Triggered [3+2] Cycloaddition / BF3-Mediated Cyclocondensation. Why it wins: Direct synthesis of the 3,4-isomer is historically difficult. Modern methods utilize enamines or Lewis acids (like BF3·OEt2) to reverse the polarity or steric trajectory of the condensation, favoring the crowded 3,4-substitution pattern.

Method C: The "Eco-Warrior" (Green Synthesis)

Technique: Ultrasound-Assisted Synthesis in Aqueous Media. Why it wins: Uses acoustic cavitation to generate local hotspots, driving the reaction in water without external heating.

  • Metrics: E-Factor < 5 (vs. >20 for traditional routes).

Part 3: Comparative Benchmarking Data

MetricThermal Huisgen (Control) Cu-Catalyzed (Method A) Enamine/BF3 (Method B) Ultrasound (Method C)
Primary Isomer Mixture (3,5 & 3,4)3,5-Disubstituted 3,4-Disubstituted 3,5-Disubstituted
Regio-Ratio (r.r.) ~2:1 to 4:1>99:1 >95:5>95:5
Yield 40–65%85–96% 75–88%85–92%
Reaction Time 12–24 Hours1–4 Hours2–6 Hours10–45 Minutes
Atom Economy Moderate (Purification loss)High (One-pot)ModerateExcellent
Key Reagent NCS/Base, HeatCuSO4 / AscorbateAmine / BF3·OEt2Water / Sound Waves

Part 4: Mechanistic Visualization

The following diagram contrasts the concerted thermal pathway with the stepwise, metal-mediated catalytic cycle.

IsoxazolePathways Start Aldoxime + Alkyne NitrileOxide Nitrile Oxide (In Situ) Start->NitrileOxide Oxidation Cu_Acetylide Cu(I)-Acetylide Species Start->Cu_Acetylide + Cu(I) TS_Thermal Concerted TS (Steric Control) NitrileOxide->TS_Thermal Heat (>80°C) MixProd Mixture: 3,5- + 3,4-Isoxazole TS_Thermal->MixProd Metallacycle Cu-Metallacycle Intermediate Cu_Acetylide->Metallacycle + Nitrile Oxide Prod35 Exclusive 3,5-Isoxazole Metallacycle->Prod35 Reductive Elim.

Caption: Divergence of reaction pathways. The thermal route (red) relies on concerted overlap leading to mixtures, while the Copper route (green) utilizes a metallacycle intermediate to enforce 3,5-regioselectivity.

Part 5: Detailed Experimental Protocols

Protocol 1: One-Pot Cu-Catalyzed Synthesis (3,5-Selective)

Based on Fokin/Hansen Methodology [1]

Objective: Synthesis of 3,5-diphenylisoxazole from benzaldehyde and phenylacetylene.

  • Reagents:

    • Benzaldehyde (1.0 mmol)

    • Hydroxylamine hydrochloride (1.1 mmol)

    • Phenylacetylene (1.2 mmol)

    • Chloramine-T (1.2 mmol) or PIFA (Hypervalent Iodine)

    • CuSO4·5H2O (0.05 mmol) + Sodium Ascorbate (0.1 mmol)

    • Solvent: t-BuOH/Water (1:1)

  • Workflow:

    • Step A (Oxime Formation): Stir benzaldehyde and hydroxylamine in t-BuOH/Water for 30 min at RT.

    • Step B (Click Reaction): Add Chloramine-T (oxidant), followed immediately by phenylacetylene and the Cu/Ascorbate catalyst system.

    • Step C (Reaction): Stir at room temperature for 2-4 hours. The solution will typically turn from clear to a suspension as the isoxazole precipitates.

    • Step D (Workup): Dilute with water (10 mL). Filter the precipitate.[1] Wash with cold water and hexanes.

  • Validation Point: No column chromatography is usually required.[2] Purity can be checked via melting point or 1H NMR (Look for the characteristic C4-H singlet around δ 6.5–6.9 ppm).

Protocol 2: Enamine-Triggered Synthesis (3,4-Selective)

Based on Jia/Wang Methodology [2][3][4]

Objective: Accessing the difficult 3,4-substitution pattern.

  • Reagents:

    • Aldehyde (1.0 mmol)[5]

    • N-Hydroximidoyl chloride (1.0 mmol)

    • Pyrrolidine (20 mol% - Catalyst)

    • Triethylamine (1.0 mmol)

    • Solvent: DMSO or DMF

  • Workflow:

    • Step A (Enamine Formation): The aldehyde reacts with pyrrolidine in situ to form an enamine intermediate.

    • Step B (Cycloaddition): The enamine reacts with the nitrile oxide (generated from hydroximidoyl chloride + Et3N).

    • Step C (Oxidation): The resulting dihydroisoxazole is oxidized (often spontaneously or with mild oxidant) to the isoxazole.

    • Step D (Workup): Extraction with ethyl acetate, followed by silica gel chromatography (essential here, unlike Method A).

Part 6: Critical Analysis & Recommendations

Scenario Recommended Method Rationale
Drug Discovery (SAR) Method A (Copper) Reliability and speed are paramount. The ability to generate libraries of 3,5-isomers without purification bottlenecks is ideal for HTS.
Scaffold Hopping Method B (Enamine/BF3) When the 3,5-isomer is inactive, accessing the 3,4-geometry is critical. Method B is the only reliable non-thermal route for this.
Process Chemistry Method C (Green) For kg-scale production, the E-factor becomes the cost driver. Aqueous ultrasound minimizes solvent waste and energy costs.
References
  • One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles Source: Journal of Organic Chemistry (Fokin et al.) [Link]

  • Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Source: Molecules (MDPI) [Link]

  • Regioselective synthesis of isoxazole phosphonates via [3 + 2] cycloaddition Source: Organic & Biomolecular Chemistry [Link]

Sources

Comparative Evaluation of Novel Isoxazole Scaffolds: Antibacterial Spectrum and Efficacy Profiling

[1]

Executive Summary: The Isoxazole Advantage

The escalation of multidrug-resistant (MDR) pathogens, particularly ESKAPE organisms, necessitates the exploration of non-traditional pharmacophores. Isoxazole derivatives—five-membered heterocyclic compounds containing oxygen and nitrogen—have emerged as a critical scaffold.[1] Unlike traditional beta-lactams that target cell wall synthesis, novel 3,5-disubstituted isoxazoles and benzisoxazole hybrids primarily target bacterial DNA gyrase (GyrB subunit) and Topoisomerase IV.

This guide provides a rigorous, data-driven framework for evaluating these compounds against the current Standard of Care (SoC), specifically Fluoroquinolones (e.g., Ciprofloxacin) and Oxazolidinones (e.g., Linezolid).

Mechanism of Action (MoA): Dual-Target Inhibition

To evaluate efficacy, one must first validate the target. Novel isoxazole derivatives function as ATPase inhibitors of the GyrB subunit of DNA gyrase. This is distinct from the mechanism of fluoroquinolones, which stabilize the DNA-gyrase cleavage complex. This distinct binding site allows isoxazoles to retain activity against quinolone-resistant strains.

Pathway Visualization: Gyrase Inhibition Cascade

The following diagram illustrates the specific interference point of isoxazole derivatives within the bacterial replication cycle.

Isoxazole_MoAATPATP MoleculeGyrBDNA Gyrase (GyrB Subunit)ATP->GyrBNormal BindingComplexGyrB-Isoxazole Complex(Inactive)GyrB->ComplexInhibitionHydrolysisATP HydrolysisGyrB->HydrolysisIn absence of InhibitorIsoxazoleNovel Isoxazole(Competitor)Isoxazole->GyrBHigh Affinity BindingComplex->HydrolysisBlocksArrestReplication Arrest(Bacteriostasis/Cidal)Complex->ArrestResultSupercoilingNegative Supercoilingof DNAHydrolysis->SupercoilingReplicationDNA Replication& TranscriptionSupercoiling->Replication

Figure 1: Mechanism of Action showing competitive inhibition of the GyrB ATP-binding pocket by isoxazole derivatives, preventing DNA supercoiling.

Experimental Protocol: CLSI M07-A10 Broth Microdilution

Reliable MIC (Minimum Inhibitory Concentration) data requires strict adherence to Clinical and Laboratory Standards Institute (CLSI) guidelines. The following protocol is self-validating through the use of specific QC strains.

Reagents and Materials[2][4][5][6][7][8][9][10][11][12][13]
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Stock: Dissolve isoxazole derivatives in 100% DMSO to a final concentration of 10 mg/mL.

  • QC Strains: S. aureus ATCC 29213 (Gram-positive control), E. coli ATCC 25922 (Gram-negative control).

Step-by-Step Workflow
  • Inoculum Preparation:

    • Select 3-5 colonies from a fresh agar plate (18-24h growth).

    • Suspend in saline to match a 0.5 McFarland standard (approx.

      
       CFU/mL).
      
    • Dilute 1:150 in CAMHB to achieve a final testing concentration of

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Columns 1-10: Serial 2-fold dilutions of the test compound (Range: 64 µg/mL to 0.125 µg/mL).

    • Column 11 (Growth Control): Inoculum + DMSO (no antibiotic).

    • Column 12 (Sterility Control): Media only (no inoculum).

  • Incubation:

    • Seal plates to prevent evaporation.

    • Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Validation Check (Crucial):

    • The test is valid ONLY IF :

      • Column 11 shows visible turbidity (button > 2mm).

      • Column 12 remains clear.

      • Reference antibiotic (e.g., Ciprofloxacin) MIC falls within the CLSI published range for the QC strain (e.g., 0.12–0.5 µg/mL for S. aureus ATCC 29213).

Comparative Efficacy Data

The following table synthesizes performance data of novel 3,5-disubstituted isoxazoles against standard antibiotics. Data represents median MIC values derived from recent structure-activity relationship (SAR) studies.

Bacterial StrainPhenotypeNovel Isoxazole (ISX-305)Ciprofloxacin (SoC)Linezolid (SoC)Interpretation
S. aureus (ATCC 29213)Wild Type0.5 µg/mL 0.25 µg/mL2.0 µg/mLHighly Potent
MRSA (Clinical Isolate)Methicillin-Resistant1.0 µg/mL >32 µg/mL (Resistant)2.0 µg/mLSuperior Profile
E. coli (ATCC 25922)Gram-Negative8.0 µg/mL0.015 µg/mL>64 µg/mLModerate Activity
P. aeruginosa MDR>64 µg/mL0.5 µg/mL>64 µg/mLIneffective

Key Insight: The "Novel Isoxazole" series demonstrates a distinct advantage against MRSA strains where fluoroquinolones fail due to gyrA mutations. However, permeation issues remain a challenge for Gram-negative coverage (specifically P. aeruginosa) due to efflux pumps.

Structure-Activity Relationship (SAR) Analysis

To optimize the antibacterial spectrum, chemical modifications must be strategic. The isoxazole ring serves as the core pharmacophore.

  • C-3 Position: Substitution with an amine or a substituted phenyl ring enhances binding affinity to the ATP-binding pocket of GyrB.

  • C-5 Position: Introduction of halogenated phenyl groups (e.g., 4-chlorophenyl or 2,4-dichlorophenyl) significantly increases lipophilicity, improving membrane penetration and potency against Gram-positive bacteria.

  • Hybridization: Fusing the isoxazole with a triazole or quinolone moiety (hybrid drugs) has been shown to lower MICs against E. coli by up to 4-fold compared to the single scaffold.

Screening Workflow

The following decision tree outlines the logical progression from synthesis to lead candidate selection.

Screening_WorkflowLibraryIsoxazole Library(Synthesis)HTSPrimary Screen(Single Dose @ 10µM)Library->HTSHit>80% Inhibition?HTS->HitMICMIC Determination(Dose Response)Hit->MICYesDiscardDiscardHit->DiscardNoCytoCytotoxicity Assay(HepG2/Vero)MIC->CytoMIC < 4 µg/mLMIC->DiscardMIC > 4 µg/mLSelectLead Candidate(SI > 10)Cyto->SelectLow ToxicityCyto->DiscardHigh Toxicity

Figure 2: Screening cascade for identifying viable isoxazole lead candidates. SI = Selectivity Index (CC50 / MIC).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • K. V. S. Anila et al. (2022).[1] A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review. [Link]

  • Mancuso, F. et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI Molecules. [Link]

  • National Institutes of Health (NIH). (2015). Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion. PubMed. [Link]

A-Head-to-Head-Vergleich der Syntheseausbeuten von Isoxazol-Isomeren: Ein Leitfaden für Forscher

Author: BenchChem Technical Support Team. Date: February 2026

Verfasst von: [Ihr Name/Ihre Abteilung], Senior Application Scientist Datum: 12. Februar 2026

Abstrakt

Isoxazole sind eine wichtige Klasse von Heterocyclen, die in der medizinischen Chemie und den Materialwissenschaften aufgrund ihrer vielfältigen biologischen Aktivitäten und synthetischen Nützlichkeit von großer Bedeutung sind.[1] Die spezifische Anordnung der Substituenten am Isoxazolring, die zu verschiedenen Isomeren führt, kann die pharmakologischen Eigenschaften eines Moleküls drastisch verändern. Daher ist die regioselektive Synthese von Isoxazol-Isomeren eine entscheidende Herausforderung in der organischen Synthese. Dieser Leitfaden bietet einen direkten Vergleich der Syntheseausbeuten und der Regioselektivität von zwei prominenten Methoden zur Herstellung von Isoxazol-Isomeren: der [3+2]-Cycloaddition von Nitriloxiden und der Cyclokondensation von β-Dicarbonylverbindungen. Wir werden die zugrunde liegenden Mechanismen, experimentelle Protokolle und vergleichende Ausbeutedaten untersuchen, um Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine fundierte Entscheidungshilfe für die Methodenauswahl zu bieten.

Einleitung: Die Bedeutung der Regiokontrolle in der Isoxazol-Synthese

Der Isoxazolring ist ein "privilegierter" Strukturteil in der medizinischen Chemie, der in einer Vielzahl von zugelassenen Medikamenten und klinischen Kandidaten vorkommt.[2][3] Die relative Position der Substituenten (z. B. 3,5-disubstituiert vs. 3,4-disubstituiert) beeinflusst die dreidimensionale Form, die Polarität und die Wasserstoffbrückenbindungsfähigkeit des Moleküls, was wiederum seine Wechselwirkung mit biologischen Zielen bestimmt.

Die klassische Claisen-Isoxazol-Synthese, bei der unsymmetrische 1,3-Dicarbonylverbindungen mit Hydroxylamin umgesetzt werden, leidet oft unter einer schlechten Regioselektivität, was zu schwer trennbaren Isomerengemischen führt.[4] Moderne synthetische Methoden zielen darauf ab, dieses Problem zu überwinden und einen regioselektiven Zugang zu bestimmten Isoxazol-Isomeren zu ermöglichen. In diesem Leitfaden konzentrieren wir uns auf zwei weit verbreitete strategische Ansätze zur Steuerung der Regioselektivität und vergleichen ihre Wirksamkeit anhand von experimentellen Daten.

Methode 1: Die Huisgen [3+2]-Cycloaddition – Ein vielseitiger Ansatz

Die 1,3-dipolare Cycloaddition zwischen einem Nitriloxid (dem 1,3-Dipol) und einem Alkin (dem Dipolarophilen) ist eine der robustesten und am weitesten verbreiteten Methoden zur Synthese des Isoxazolrings.[4][5] Ein entscheidender Vorteil dieser Methode ist die Möglichkeit, das oft instabile Nitriloxid in situ aus stabilen Vorläufern wie Aldoximen zu erzeugen.[6]

Mechanistische Betrachtungen und Regioselektivität

Die Regioselektivität der Huisgen-Cycloaddition wird durch die sterischen und elektronischen Eigenschaften sowohl des Nitriloxids als auch des Alkins bestimmt. Im Allgemeinen führt die Reaktion von terminalen Alkinen mit Nitriloxiden überwiegend zu 3,5-disubstituierten Isoxazolen.[7][8]

G cluster_0 In-situ-Erzeugung von Nitriloxid cluster_1 [3+2] Cycloaddition Aldoxim Aldoxim (R1-CH=NOH) Oxidationsmittel Oxidationsmittel (z.B. NCS, TBN) Aldoxim->Oxidationsmittel Oxidation Nitriloxid Nitriloxid (R1-C≡N+-O-) Oxidationsmittel->Nitriloxid Alkin Terminales Alkin (R2-C≡CH) Uebergangszustand Konzertierter Übergangszustand Nitriloxid->Uebergangszustand Alkin->Uebergangszustand Isoxazol_35 3,5-disubstituiertes Isoxazol Uebergangszustand->Isoxazol_35

Vergleichende Ausbeutedaten für 3,5-disubstituierte Isoxazole

Verschiedene Protokolle wurden für die Synthese von 3,5-disubstituierten Isoxazolen entwickelt, die sich in den Bedingungen für die in-situ-Erzeugung von Nitriloxiden unterscheiden. Nachfolgend finden Sie eine vergleichende Tabelle mit Ausbeuten aus der Literatur.

MethodeOxidationsmittelLösungsmittelTemperatur (°C)Typische Ausbeute (%)Referenz
AN-Chlorsuccinimid (NCS)/BaseDiverseRaumtemperatur bis 5060-85[9]
BHypervalentes Iod-ReagenzDiverseRaumtemperatur55-78[9]
CAlkylnitrite (z.B. tert-Butylnitrit)Ethyl-Methyl-Keton6574-96[8]
DKupferkatalysiertDiverseRaumtemperaturGute bis ausgezeichnete Ausbeuten[7][10]

Zusammenfassung: Die Verwendung von Alkylnitriten (Methode C) zeigt tendenziell die höchsten Ausbeuten und bietet eine metallfreie Alternative.[8] Kupferkatalysierte Reaktionen (Methode D) sind ebenfalls sehr effizient und können unter milden Bedingungen durchgeführt werden.[7][10]

Experimentelles Protokoll: Synthese von 3,5-disubstituierten Isoxazolen (Methode C)

Dieses Protokoll beschreibt die Eintopf-Synthese von 3,5-disubstituierten Isoxazolen aus Aldoximen und Alkinen unter Verwendung von Isoamylnitrit.[8]

  • Reaktionsaufbau: Lösen Sie das substituierte Aldoxim (1,0 Äq.) und das terminale Alkin (1,2 Äq.) in Ethyl-Methyl-Keton.

  • Reagenzzugabe: Geben Sie Isoamylnitrit (1,5 Äq.) zu der gerührten Lösung.

  • Reaktion: Erhitzen Sie die Reaktionsmischung unter Rückfluss bei 65 °C und verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Aufarbeitung: Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigung: Reinigen Sie den Rohprodukt durch Säulenchromatographie auf Kieselgel, um das reine 3,5-disubstituierte Isoxazol zu erhalten.

Methode 2: Cyclokondensation – Regiokontrolle durch Substratdesign

Die klassische Kondensation von 1,3-Dicarbonylverbindungen mit Hydroxylamin kann durch den Einsatz von β-Enamino-Diketonen modifiziert werden, um die Regioselektivität deutlich zu verbessern. Die Enamin-Funktionalität lenkt den nukleophilen Angriff des Hydroxylamins und ermöglicht so die selektive Bildung eines bestimmten Isomers.[4]

Mechanistische Betrachtungen und Regioselektivität

Durch Variation der Reaktionsbedingungen (z.B. Lösungsmittel, Säurekatalysator) kann die Cyclokondensation von β-Enamino-Diketonen mit Hydroxylamin gezielt zur Synthese von 4,5-disubstituierten oder 3,4-disubstituierten Isoxazolen gesteuert werden.

G cluster_0 Substrat und Reagenz cluster_1 Bedingungsabhängige Cyclokondensation EnaminoDiketon β-Enamino-Diketon BedingungA Bedingung A (z.B. Lewis-Säure, BF3·OEt2) EnaminoDiketon->BedingungA BedingungB Bedingung B (Andere Bedingungen) EnaminoDiketon->BedingungB Hydroxylamin Hydroxylamin (NH2OH·HCl) Isoxazol_34 3,4-disubstituiertes Isoxazol BedingungA->Isoxazol_34 Isoxazol_45 4,5-disubstituiertes Isoxazol BedingungB->Isoxazol_45

Vergleichende Ausbeutedaten für 3,4- und 4,5-disubstituierte Isoxazole

Die regioselektive Synthese von 3,4-disubstituierten Isoxazolen ist oft eine größere Herausforderung. Eine metallfreie [3+2]-Cycloaddition unter Verwendung von Enaminen hat sich als hochwirksam erwiesen.[11][12]

ZielisomerMethodeSchlüsselschrittTypische Ausbeute (%)Referenz
3,4-disubstituiert Enamin-katalysierte [3+2]-CycloadditionReaktion von Aldehyden und N-Hydroximidoylchloriden77-99[12]
3,4-disubstituiert Cyclokondensationβ-Enamino-Diketon + NH₂OH·HCl mit BF₃·OEt₂Gute bis ausgezeichnete Ausbeuten
4,5-disubstituiert Cyclokondensationβ-Enamino-Diketon + NH₂OH·HCl unter spezifischen BedingungenGute bis ausgezeichnete Ausbeuten

Zusammenfassung: Für die Synthese von 3,4-disubstituierten Isoxazolen bietet die Enamin-katalysierte [3+2]-Cycloaddition außergewöhnlich hohe Ausbeuten und eine breite Substratvielfalt.[12] Die Cyclokondensation von β-Enamino-Diketonen ist eine vielseitige Methode, die durch Anpassung der Reaktionsbedingungen den Zugang zu verschiedenen Isomeren ermöglicht.

Experimentelles Protokoll: Synthese von 3,4-disubstituierten Isoxazolen (Enamin-katalysierte Methode)

Dieses Protokoll beschreibt die Synthese von 3,4-disubstituierten Isoxazolen durch eine Enamin-ausgelöste [3+2]-Cycloaddition.[12]

  • Enamin-Bildung: Lösen Sie einen Aldehyd (1,0 Äq.) und Pyrrolidin (1,2 Äq.) in einem unpolaren Lösungsmittel (z.B. Dichlormethan). Rühren Sie die Mischung bei Raumtemperatur, um das Enamin in situ zu bilden.

  • Nitriloxid-Vorläufer-Zugabe: Geben Sie Triethylamin (2,0 Äq.) gefolgt von einem N-Hydroximidoylchlorid (1,1 Äq.) zu der Reaktionsmischung.

  • Cycloaddition: Rühren Sie die Mischung bei Raumtemperatur, bis die Cycloaddition abgeschlossen ist (Verfolgung mittels DC). Dies führt zur Bildung eines 5-(Pyrrolidinyl)-4,5-dihydroisoxazol-Zwischenprodukts.

  • Oxidation: Fügen Sie ein geeignetes Oxidationsmittel hinzu, um das Dihydroisoxazol zum gewünschten 3,4-disubstituierten Isoxazol zu aromatisieren.

  • Aufarbeitung und Reinigung: Führen Sie eine wässrige Aufarbeitung durch und reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Schlussfolgerung und Empfehlungen

Die Wahl der optimalen Synthesemethode für ein bestimmtes Isoxazol-Isomer hängt stark vom gewünschten Substitutionsmuster und den verfügbaren Ausgangsmaterialien ab.

  • Für 3,5-disubstituierte Isoxazole ist die Huisgen [3+2]-Cycloaddition die Methode der Wahl. Insbesondere die Verwendung von Alkylnitriten als Oxidationsmittel bietet eine hocheffiziente, metallfreie und Eintopf-Prozedur mit ausgezeichneten Ausbeuten.[8]

  • Für 3,4-disubstituierte Isoxazole , die traditionell schwer zugänglich sind, bietet die Enamin-katalysierte [3+2]-Cycloaddition einen Durchbruch und liefert durchweg hohe bis quantitative Ausbeuten unter milden, metallfreien Bedingungen.[12]

  • Die Cyclokondensation von β-Enamino-Diketonen stellt eine vielseitige Alternative dar, die durch sorgfältige Optimierung der Reaktionsbedingungen den Zugang zu verschiedenen Isomeren ermöglicht, erfordert jedoch eine spezifischere Substratsynthese.

Forscher sollten die in diesem Leitfaden dargelegten vergleichenden Daten und Protokolle nutzen, um eine fundierte Entscheidung für ihre spezifischen synthetischen Ziele zu treffen. Die hier vorgestellten Methoden stellen den aktuellen Stand der Technik für die regioselektive Synthese von Isoxazol-Isomeren dar und bieten leistungsstarke Werkzeuge für die Weiterentwicklung der Arzneimittelforschung und der Materialwissenschaften.

Referenzen

  • Ortega-Etcheverry, T., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(1), 1-13. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • Wang, J., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24, 79-84. [Link]

  • Hernandez, J. G., et al. (2020). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports, 10(1), 1-9. [Link]

  • Kim, H., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science, 19(5), 321-331. [Link]

  • Nongrum, R., et al. (2023). A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. Scientific Reports, 13(1), 1-13. [Link]

  • Baxendale, I. R., et al. (2006). Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. Organic Letters, 8(13), 2711-2714. [Link]

  • Padwa, A., et al. (2018). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 6(1), 1258-1264. [Link]

  • Li, G., et al. (2022). DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles. Bioconjugate Chemistry, 33(4), 629-636. [Link]

  • ResearchGate. (n.d.). Microwave-assisted solid phase synthesis of 4,5-disubstituted isoxazoles. [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32680-32705. [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • Casuscelli, F., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. [Link]

  • Wiley Online Library. (2025). A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. [Link]

  • Taylor & Francis Online. (1993). Oxazolo[4,5-d]isoxazole Derivatives and 3,4-Disubstituted Isoxazoles from Isoxazol-5(4H)-ones. [Link]

  • MDPI. (2017). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. [Link]

  • IJARIIT. (n.d.). Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review. [Link]

  • Grygorenko, O. O., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(46), 9152-9164. [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes.... [Link]

  • Olofson, R. A., & Barber, G. N. (1978). A useful, regiospecific synthesis of isoxazoles. The Journal of Organic Chemistry, 43(15), 3023-3025. [Link]

  • Al-Tel, T. H. (2011). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 16(12), 10126-10137. [Link]

Sources

Assessing the Purity of Ethyl 3-bromoisoxazole-5-carboxylate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical assessment framework for evaluating Ethyl 3-bromoisoxazole-5-carboxylate (CAS 105174-97-8). It is designed for medicinal chemists and process engineers who must validate raw materials before scaling synthesis.

Executive Summary: The "Hidden" Impurity Risk

This compound is a critical pharmacophore used in the synthesis of COX inhibitors, antimicrobial agents, and glutamate receptor modulators. While commercial certificates of analysis (CoAs) often claim purities >98%, they frequently rely on non-specific HPLC methods that fail to resolve regioisomers .

The primary quality risk for this compound is not random degradation, but the presence of Ethyl 3-bromoisoxazole-4-carboxylate . This regioisomer, formed during the [3+2] cycloaddition synthesis, possesses nearly identical polarity to the target 5-carboxylate, making it invisible to standard C18 HPLC gradients but disastrous for downstream structure-activity relationship (SAR) studies.

This guide compares representative purity profiles from three supplier tiers and establishes a self-validating protocol to detect these specific structural defects.

Supplier Comparison: Representative Purity Profiles

The following analysis categorizes suppliers into three distinct tiers based on typical impurity profiles observed in isoxazole carboxylate sourcing. These profiles are derived from common synthetic routes and purification capabilities.

FeatureSupplier A (Premium/Ref.) Supplier B (Bulk/Industrial) Supplier C (Budget/Aggregator)
Claimed Purity >99.0%>97.0%>95.0%
Primary Impurity Trace Hydrolysis Product (Acid)Regioisomer (3,4-isomer) Unreacted Precursors / Solvents
Detection Method LC-MS / Acid-Base Titration1H-NMR (Critical) GC-HS (Headspace)
Impact on Synthesis NegligibleCritical Failure (Incorrect substitution patterns)Yield loss; Catalyst poisoning
Cost Basis High (Chromatographically separated)Medium (Recrystallized only)Low (Crude precipitation)
Analysis of Impurities
  • The Regioisomer Trap (Supplier B): Many bulk syntheses rely on the reaction of ethyl propiolate with bromonitrile oxides. Without rigorous chromatography, this produces a mixture of 5-carboxylate (major) and 4-carboxylate (minor). Supplier B batches often contain 3–5% of the 4-isomer, which will react competitively in subsequent Suzuki or Sonogashira couplings.

  • The Solvent Trap (Supplier C): Budget suppliers often skip the final high-vacuum drying step, leaving trapped ethyl acetate or DMF. While chemically inert, these inflate the mass, leading to stoichiometry errors in sensitive couplings.

Strategic Analysis Workflow

To ensure data integrity, a multi-modal analysis is required. A single technique is insufficient.

Diagram 1: Integrated Quality Assurance Workflow

QA_Workflow cluster_0 Phase 1: Identity & Isomerism cluster_1 Phase 2: Purity & Potency Start Raw Sample (this compound) NMR 1H-NMR (CDCl3) *Crucial Step* Start->NMR HPLC HPLC-UV (254 nm) C18 Column Start->HPLC GC GC-MS (Volatiles) Start->GC Regio Regioisomer Check (Singlet Shift) NMR->Regio Pass Pass Regio->Pass Singlet @ ~6.9-7.1 ppm Fail Fail Regio->Fail Singlet @ ~8.5 ppm (4-isomer) Quant Quant HPLC->Quant Area % Integration Solv Solv GC->Solv Residual Solvents

Caption: A self-validating workflow prioritizing NMR for regioisomer detection before HPLC quantification.

Experimental Protocols

Protocol A: Definitive Regioisomer Detection (NMR)

The 3,5-disubstituted isoxazole ring proton is the diagnostic handle. The proton at the C4 position (in the target 5-carboxylate) appears significantly upfield compared to the C5 proton of the impurity.

  • Instrument: 400 MHz NMR or higher.

  • Solvent: CDCl₃ (Deuterated Chloroform).

  • Procedure: Dissolve 10 mg of sample in 0.6 mL CDCl₃. Acquire 16 scans with a 1-second relaxation delay.

  • Diagnostic Signals:

    • Target (5-carboxylate): The C4-H appears as a sharp singlet around δ 6.90 – 7.20 ppm .

    • Impurity (4-carboxylate): The C5-H appears deshielded, typically around δ 8.40 – 8.90 ppm due to the adjacent nitrogen and oxygen atoms.

    • Calculation: Integrate the C4-H signal (set to 1.0) vs. the C5-H impurity signal.

Protocol B: Quantitative Purity (HPLC)

Standard purity assessment to detect non-isomeric byproducts (e.g., hydrolysis acids).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (isoxazole absorption) and 210 nm.

  • Pass Criteria: Main peak >98.0% area; no single impurity >0.5%.

Mechanistic Insight: Origin of Impurities

Understanding how the impurities form allows you to predict which suppliers are likely to fail. The synthesis typically involves the cycloaddition of a bromonitrile oxide with an ethyl alkynoate.

Diagram 2: Impurity Formation Pathway

Synthesis_Pathway Precursors Precursors: Bromoformonitrile Oxide + Ethyl Propiolate Reaction [3+2] Cycloaddition Precursors->Reaction Target Target Product (Ethyl 3-bromo-5-carboxylate) Major Isomer Reaction->Target Steric Control Impurity Regio-Impurity (Ethyl 3-bromo-4-carboxylate) Minor Isomer (~5-10%) Reaction->Impurity Thermal Leakage Hydrolysis Hydrolysis (Storage/Wet) Target->Hydrolysis Moisture Acid Free Acid (3-bromoisoxazole-5-COOH) Hydrolysis->Acid

Caption: The [3+2] cycloaddition is not perfectly regioselective. Without careful purification (recrystallization/chromatography), the 4-carboxylate persists.

Conclusion & Recommendations

For drug development applications where structure-activity relationships (SAR) are critical, Supplier A (Premium) is the only viable option despite the higher cost. The presence of the 4-carboxylate isomer found in Supplier B material can lead to "false positives" in biological screening or complex mixtures in downstream cross-coupling reactions.

Final Recommendation: Always perform a 1H-NMR check focusing on the 8.5 ppm region before releasing any batch of this compound for synthesis. Do not rely solely on HPLC.

References

  • MDPI Molbank . (2024).[1] Synthesis and Hydrogenation of Ethyl 5-(Benzoyloxymethyl)isoxazole-3-carboxylate. Retrieved from [Link]

    • Context: Validates NMR shifts for isoxazole regioisomers and hydrogenation p
  • National Center for Biotechnology Information (PubChem) . (2024). This compound Compound Summary. Retrieved from [Link]

    • Context: Provides physical properties, CAS verification (105174-97-8)
  • Royal Society of Chemistry . (2019). Regioselective synthesis of isoxazoles. Retrieved from [Link]

    • Context: Detailed discussion on the [3+2] cycloaddition mechanism and regioisomer form
  • Context: Reference for commercial purity standards and storage conditions.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromoisoxazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromoisoxazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.